4-Acetylbenzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHDSQZASIBAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207323 | |
| Record name | 4-Acetylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-89-0 | |
| Record name | 4-Acetylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylbenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 586-89-0 | |
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| Record name | 4-Acetylbenzoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.718 | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical development and chemical synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures.
Core Chemical Identity and Properties
This compound, also known as p-acetylbenzoic acid, is an aromatic carboxylic acid featuring an acetyl group at the para position.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 586-89-0[2][3] |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | p-acetylbenzoic acid, Acetophenone-4-carboxylic acid, 4-Carboxyacetophenone |
| InChI Key | QBHDSQZASIBAAI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)O |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 206-212 °C |
| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| pKa | 3.70 at 25 °C |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water |
| LogP | 1.6 |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectra available for review. Key signals correspond to the methyl protons, aromatic protons, and the carboxylic acid proton. |
| ¹³C NMR | Data available, showing characteristic peaks for the carbonyl carbons (acetyl and carboxylic acid), and aromatic carbons. |
| IR Spectroscopy | Spectra show characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the ketone and carboxylic acid, and C-H stretching of the aromatic ring. |
| Mass Spectrometry | Electron ionization mass spectra are available, providing fragmentation patterns for structural confirmation. |
| UV-Visible | Absorption peaks have been observed at approximately 272.53 nm and 281.41 nm. |
Synthesis and Experimental Protocols
The most common laboratory and industrial synthesis of this compound involves the oxidation of 4'-methylacetophenone.
Experimental Protocol: Synthesis via Oxidation of 4'-Methylacetophenone
This protocol is based on a method utilizing potassium permanganate as the oxidizing agent.
Materials:
-
4'-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Anhydrous zinc chloride (ZnCl₂) (optional, used as a catalyst in some procedures)
-
Water
-
Anhydrous acetic acid
-
2M Sodium hydroxide (NaOH) solution
-
2M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Oxidation: In a reaction flask, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure uniformity.
-
Slowly heat the mixture to 35-45 °C.
-
Divide the total required amount of potassium permanganate into five equal portions. Add one portion every 15-20 minutes. During the addition, carefully control the reaction temperature to maintain it between 48-55 °C, as the reaction is exothermic.
-
After the final addition of potassium permanganate, maintain the reaction temperature at 40-45 °C for an additional 1.5 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature (17-22 °C).
-
Work-up and Isolation (Crude): Isolate the crude solid product by filtration or centrifugation. Wash the solid with water. Add an excess of 2M NaOH solution to the crude product to dissolve the acidic product, forming its sodium salt.
-
Extract the aqueous phase with ethyl acetate multiple times to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous phase by adding 2M HCl until the pH is approximately 1-2. This will precipitate the this compound.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude this compound.
-
Purification/Recrystallization: Mix the crude product with anhydrous acetic acid and heat to reflux for 0.5-1.5 hours.
-
Perform a hot filtration to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
-
Collect the purified crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Caption: A step-by-step workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds due to its two reactive functional groups: a carboxylic acid and a ketone.
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of curcumin analogs, which are studied for their antioxidant properties. It is also used to prepare quinuclidine benzamides, which act as agonists for α7 nicotinic acetylcholine receptors, relevant in neurological research. Furthermore, it serves as a precursor in the synthesis of ester derivatives of the chemotherapy drug paclitaxel and in the production of the antifungal medication Micafungin.
-
Organic Synthesis: The carboxylic acid group can undergo esterification and amidation, while the ketone group can be modified through reactions like reduction or condensation. This dual reactivity allows it to be a scaffold for creating diverse molecular architectures.
-
Other Industries: Beyond pharmaceuticals, it finds use in the production of polymers, dyes, fragrances, and agrochemicals.
Caption: Logical diagram of this compound's structure and its applications.
Safety and Handling
This compound is considered a hazardous substance and requires careful handling to minimize risk.
Table 4: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. A NIOSH-approved N95 dust mask should be used if dust generation is likely.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under storage class 11 as a combustible solid.
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material into a suitable, labeled container for disposal.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Seek medical attention if irritation or other symptoms persist.
References
physicochemical characteristics of 4-Acetylbenzoic acid
An In-depth Technical Guide on the Physicochemical Characteristics of 4-Acetylbenzoic Acid
Introduction
This compound, also known as p-acetylbenzoic acid, is an organic compound with the chemical formula C9H8O3.[1][2] It presents as a white to light yellow crystalline powder.[1][2] This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.[1] Its structure consists of a benzene ring substituted by an acetyl group and a carboxylic acid group, making it a key building block in organic synthesis.
Physicochemical Properties
The key are summarized in the tables below. This data is crucial for researchers and drug development professionals in designing synthetic routes, formulating drug products, and understanding the compound's behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C9H8O3 | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 208-210 °C | |
| Boiling Point | ~251.61 °C (rough estimate) to 339.9 °C at 760 mmHg | |
| Density | ~1.21 - 1.23 g/cm³ | |
| Refractive Index | ~1.5380 (estimate) |
Table 2: Chemical and Solubility Properties
| Property | Value | Reference |
| pKa | 3.70 at 25 °C | |
| Water Solubility | Soluble | |
| Solubility in Organic Solvents | Soluble in DMSO and methanol | |
| LogP (Octanol/Water Partition Coefficient) | 1.587 (Crippen Calculated Property) |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (in DMSO-d6) | δ 13.3 (s, 1H, COOH), δ 8.07 (d, 2H, Ar-H), δ 2.64 (s, 3H, CH3) | |
| ¹³C NMR | Data available in spectral databases | |
| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H and C=C bonds | |
| UV-Vis Spectroscopy | UV absorption data available in spectral databases | |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 164 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific equipment and reagents available.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a metal block).
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.
-
Observation and Recording: The temperature at which the substance first begins to melt (T1) and the temperature at which it has completely melted (T2) are recorded. The melting point range is reported as T1-T2.
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The shake-flask method is a common technique for determining equilibrium solubility.
Methodology (Shake-Flask Method):
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and subsequent filtration through a chemically inert filter (e.g., PTFE syringe filter).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Spectroscopic Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (one that does not absorb in the same wavelength range). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument.
-
Blank Measurement: A cuvette is filled with the pure solvent to serve as a blank. This is used to zero the spectrophotometer or as a baseline correction.
-
Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, ensuring the cuvette is properly aligned in the light path.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) and the absorbance value are noted.
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: A background spectrum is collected without any sample on the ATR crystal. This accounts for atmospheric and instrumental interferences.
-
Sample Placement: A small amount of powdered this compound is placed directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: A pressure clamp is applied to ensure intimate contact between the sample and the crystal.
-
Sample Spectrum Collection: The infrared spectrum of the sample is then recorded. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.
Methodology:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. A reference standard like tetramethylsilane (TMS) may be added.
-
Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: The NMR spectrum (e.g., ¹H or ¹³C) is acquired by applying radiofrequency pulses and recording the resulting signal.
-
Data Processing: The raw data is Fourier-transformed to produce the final spectrum, which is then integrated and analyzed to determine chemical shifts, coupling constants, and peak intensities.
Visualizations
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
References
4-Acetylbenzoic acid molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Acetylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.
Molecular Structure and Formula
This compound, also known as p-acetylbenzoic acid, is an organic compound featuring both a carboxylic acid and a ketone functional group attached to a benzene ring at the para (1,4) positions.
The molecular structure of this compound is characterized by a central phenyl ring. A carboxyl group (-COOH) is attached to the first carbon atom of the ring, while an acetyl group (-COCH₃) is bonded to the fourth carbon atom. This arrangement gives the molecule its specific chemical reactivity and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 586-89-0[2] |
| Molecular Formula | C₉H₈O₃[1] |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)O[1] |
| InChI | InChI=1S/C9H8O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3,(H,11,12)[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and role in chemical synthesis. It presents as a white to pale cream crystalline powder.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 164.16 g/mol |
| Melting Point | 208-210 °C |
| pKa | 3.70 (at 25 °C) |
| Appearance | White to pale cream powder |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
Table 3: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 13.11 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| 8.12 | Doublet | 2H | Aromatic protons ortho to -COOH |
| 7.97-8.05 | Multiplet | 2H | Aromatic protons ortho to -COCH₃ |
| 2.64 | Singlet | 3H | Acetyl group protons (-CH₃) |
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 197.6 | Carbonyl carbon of the acetyl group (C=O) |
| 167.1 | Carbonyl carbon of the carboxylic acid group (C=O) |
| 139.9 | Aromatic carbon attached to the acetyl group |
| 134.5 | Aromatic carbon attached to the carboxylic acid group |
| 129.8 | Aromatic carbons ortho to the carboxylic acid group |
| 128.4 | Aromatic carbons ortho to the acetyl group |
| 27.1 | Methyl carbon of the acetyl group (-CH₃) |
Table 5: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| 1680-1710 | C=O stretch of the carboxylic acid |
| 1670-1690 | C=O stretch of the ketone |
| 1500-1600 | C=C stretch of the aromatic ring |
Table 6: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 164 | Molecular ion [M]⁺ |
| 149 | [M - CH₃]⁺ |
| 121 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Synthesis of this compound from 4-Methylacetophenone
This protocol describes the oxidation of 4-methylacetophenone to produce this compound.
Materials:
-
4-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Anhydrous zinc chloride (ZnCl₂)
-
Water
-
Anhydrous acetic acid
Procedure:
-
To a reaction vessel, add 4-methylacetophenone, water, and anhydrous zinc chloride. Stir the mixture to ensure homogeneity.
-
Gently heat the mixture to 35-45 °C.
-
Divide the total required amount of potassium permanganate into five equal portions. Add one portion to the reaction mixture every 15-20 minutes. During the addition, maintain the reaction temperature between 48-55 °C.
-
After the final addition of potassium permanganate, adjust the temperature to 40-45 °C and maintain it for 1.5 hours to allow the reaction to complete.
-
Cool the reaction mixture to 17-22 °C.
-
Separate the crude product by centrifugation and then dry it.
-
For purification, add the crude product to anhydrous acetic acid and reflux the mixture for 0.5-1.5 hours.
-
Perform hot filtration of the solution, followed by centrifugation and drying of the purified this compound.
Purification by Recrystallization
This protocol outlines the purification of crude this compound using recrystallization from hot water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimum amount of deionized water to the flask.
-
Gently heat the suspension on a hot plate while stirring until the solid completely dissolves. Add small portions of hot water if necessary to achieve complete dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for approximately 15-20 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a desiccator or a vacuum oven.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water with a formic acid buffer. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a weighed amount of the synthesized product in the mobile phase.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength of 250 nm.
-
Inject the standard solution and then the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the sample to that of the standard.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the Synthesis and Characterization of this compound.
References
Synthesis of 4-Acetylbenzoic Acid from 4'-Methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-acetylbenzoic acid from 4'-methylacetophenone, a key chemical transformation for the production of intermediates used in the synthesis of pharmacologically active molecules, including curcumin analogs with antioxidant properties and agonists of α7 nicotinic acetylcholine receptors.[1][2] The primary synthetic route involves the selective oxidation of the methyl group on the aromatic ring of 4'-methylacetophenone. This document provides a comparative overview of different oxidative methods, detailed experimental protocols, and quantitative data to support research and development activities.
Core Synthesis Pathway: Oxidation of 4'-Methylacetophenone
The fundamental reaction for the synthesis of this compound from 4'-methylacetophenone is the oxidation of the benzylic methyl group to a carboxylic acid. The acetyl group remains intact during this transformation.
Caption: General reaction scheme for the oxidation of 4'-Methylacetophenone.
Comparative Analysis of Synthetic Methodologies
Several oxidizing agents can be employed for this synthesis, with potassium permanganate and sodium hypochlorite being the most common. A photochemical method has also been reported, offering a high yield under specific conditions.
| Oxidizing Agent | Catalyst/Conditions | Solvent | Yield | Reference |
| Potassium Permanganate (KMnO4) | Zinc Chloride (anhydrous) | Water | High (not specified) | [3] |
| Oxygen (O2) | Carbon Tetrabromide (CBr4), UV irradiation (400nm) | Acetonitrile | 92.1% | [1] |
| Sodium Hypochlorite (NaOCl) | Not specified | Not specified | 23% (terephthalic acid) and 53% (p-toluic acid) as related products | [4] |
Note on Sodium Hypochlorite Oxidation: The oxidation of 4'-methylacetophenone with sodium hypochlorite can lead to a mixture of products, including the further oxidation of the acetyl group, potentially resulting in terephthalic acid or the formation of p-toluic acid. Careful control of reaction conditions is crucial to favor the formation of this compound.
Detailed Experimental Protocols
Method 1: Potassium Permanganate Oxidation
This protocol is adapted from a patented method and offers a robust procedure for the synthesis of this compound.
Materials:
-
4'-Methylacetophenone
-
Water
-
Anhydrous Zinc Chloride
-
Potassium Permanganate
-
Anhydrous Acetic Acid
-
2M Sodium Hydroxide Solution
-
2M Hydrochloric Acid Solution
-
Ethyl Acetate
Experimental Workflow:
Caption: Workflow for KMnO4 oxidation and purification.
Procedure:
-
Oxidation:
-
In a reaction vessel, combine 4'-methylacetophenone, water, and anhydrous zinc chloride. The typical mass ratio is approximately 1:4.5-5.5:0.10-0.15 (4'-methylacetophenone:water:zinc chloride).
-
Stir the mixture and slowly heat it to 35-45 °C.
-
Divide the total amount of potassium permanganate (approximately 0.70-0.80 parts by mass relative to the starting material) into five equal portions.
-
Add one portion of potassium permanganate every 15-20 minutes, ensuring the reaction temperature is maintained between 48-55 °C during the addition.
-
After the final addition, control the reaction temperature at 40-45 °C and maintain for 1.5 hours.
-
Cool the reaction mixture to 17-22 °C.
-
Collect the crude this compound product by centrifugation and then dry it.
-
-
Purification:
-
Mix the crude product with anhydrous acetic acid.
-
Heat the mixture to reflux for 0.5-1.5 hours.
-
Perform a hot filtration.
-
Centrifuge the filtrate to collect the purified product.
-
Dry the final product to obtain pure this compound.
-
Method 2: Photochemical Oxidation
This method utilizes oxygen as the oxidant in the presence of a catalyst and UV light, resulting in a high yield.
Materials:
-
4'-Methylacetophenone (referred to as 4-acetyltoluene in the source)
-
Carbon Tetrabromide
-
Acetonitrile
-
Oxygen
-
2M Sodium Hydroxide Solution
-
2M Hydrochloric Acid Solution
-
Ethyl Acetate
Experimental Workflow:
Caption: Workflow for photochemical synthesis and work-up.
Procedure:
-
Reaction Setup:
-
In a reaction flask, combine 4'-methylacetophenone (e.g., 67 mg, 0.5 mmol) and carbon tetrabromide (e.g., 16 mg, 0.05 mmol).
-
Fill the flask with oxygen and attach an oxygen-filled balloon.
-
Add acetonitrile (e.g., 10 ml).
-
-
Photochemical Reaction:
-
Stir the reaction mixture at room temperature under irradiation from a 400nm LED light source for 60 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
-
Work-up and Purification:
-
Wash the residue with an excess of 2M sodium hydroxide solution to adjust the pH to approximately 10-11.
-
Extract the aqueous phase multiple times with ethyl acetate to remove any unreacted starting material and non-acidic byproducts.
-
To the aqueous phase, add 2M hydrochloric acid to adjust the pH to 1-2, which will precipitate the this compound.
-
Extract the aqueous phase again with ethyl acetate several times to dissolve the product.
-
Combine the ethyl acetate extracts, dry them over a suitable drying agent (e.g., anhydrous sodium sulfate), and then evaporate the solvent to yield the final product. The reported yield for this method is 92.1%.
-
General Purification of this compound
A general and effective method for the purification of this compound involves an acid-base extraction.
Procedure:
-
Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution.
-
Extract the basic solution with diethyl ether to remove any non-acidic organic impurities.
-
Carefully acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the purified this compound.
-
Collect the precipitate by filtration.
-
The product can be further purified by recrystallization from boiling water, potentially with the use of decolorizing charcoal.
This guide provides a comprehensive overview of the synthesis of this compound from 4'-methylacetophenone, offering detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic strategy for your research and development needs.
References
An In-depth Technical Guide to 4-Acetylbenzoic Acid
This technical guide provides a comprehensive overview of 4-acetylbenzoic acid, a versatile organic compound with significant applications in pharmaceutical research and drug development. The information is tailored for researchers, scientists, and professionals in the field, presenting key data, experimental protocols, and insights into its biological significance.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
4-Carboxyacetophenone[2]
-
Acetophenone-4-carboxylic acid
-
Benzoic acid, 4-acetyl-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| CAS Number | 586-89-0 | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 208-210 °C | |
| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| pKa | 3.70 at 25°C | |
| Solubility | Soluble in DMSO and methanol | |
| LogP | 1.6 |
Spectroscopic Data
| Technique | Key Features |
| GC-MS | Major peaks at m/z 149 and 121. |
| LC-MS | Precursor ion [M-H]⁻ at m/z 163.0401. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 4'-methylacetophenone.
Materials:
-
4'-Methylacetophenone
-
Potassium permanganate (KMnO₄)
-
Anhydrous zinc chloride (ZnCl₂)
-
Water
-
Anhydrous acetic acid
Procedure:
-
To a reaction vessel, add 4'-methylacetophenone, water, and anhydrous zinc chloride.
-
Stir the mixture uniformly and gently heat to 35-45 °C.
-
Divide the total required amount of potassium permanganate into five equal portions.
-
Add one portion of potassium permanganate every 15-20 minutes, while maintaining the reaction temperature between 48-55 °C.
-
After the final addition, control the temperature at 40-45 °C and maintain for 1.5 hours.
-
Cool the reaction mixture to 17-22 °C.
-
Centrifuge the mixture to collect the crude product and then bake to dry.
-
For purification, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.
-
Perform hot filtration, followed by centrifugation and baking to obtain the purified this compound.
Analytical Methods
This method is suitable for the quantification of this compound in various samples.
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell EC-C18).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate at pH 4.4). A common starting condition is a 35:65 (v/v) ratio of methanol to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 233 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.2 µm filter, and inject into the HPLC system.
This protocol determines the purity of this compound.
-
Titrant: Standardized ~0.1 M sodium hydroxide (NaOH) solution.
-
Analyte: Accurately weigh a sample of this compound and dissolve it in a suitable solvent such as ethanol, followed by the addition of distilled water.
-
Indicator: Phenolphthalein.
-
Procedure:
-
Dissolve the weighed this compound in ethanol in an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the purity based on the stoichiometry of the reaction (1:1 molar ratio).
-
Biological Significance and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including curcumin analogs with antioxidant properties and agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Role in Antioxidant Pathways (via Curcumin Analogs)
Curcumin and its analogs, for which this compound can be a precursor, are known to exert their antioxidant effects primarily through the activation of the Nrf2/ARE signaling pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or curcumin analogs, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant genes, which ultimately leads to cellular protection against oxidative damage.
Involvement in Cholinergic Anti-Inflammatory Pathway
Quinuclidine benzamides synthesized from this compound can act as agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key component of the cholinergic anti-inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Curcumin and its Analogues via the Nrf2 Pathway in Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]
A Technical Guide to the Solubility of 4-Acetylbenzoic Acid in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-acetylbenzoic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering quantitative data, detailed experimental protocols, and a visualization of its application in synthetic chemistry.
Core Data: Solubility of this compound
The solubility of a compound is a critical physical property that influences its handling, formulation, and application in various experimental and manufacturing processes. The following table summarizes the known solubility data for this compound in DMSO and methanol.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of this compound | Temperature |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200 mg/mL | Not Specified |
| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified |
Note: While a quantitative value for solubility in DMSO is available, the solubility of this compound in methanol is currently reported qualitatively in the literature. Further experimental determination is recommended for applications requiring precise concentrations in methanol.
Experimental Protocol: Determination of Solubility
To ensure accurate and reproducible solubility measurements, a standardized experimental protocol is essential. The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the isothermal saturation method.
Principle
The isothermal saturation method involves creating a saturated solution of the solute in the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.
Materials and Equipment
-
This compound (solute)
-
Dimethyl sulfoxide (DMSO) or Methanol (solvent)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Accurately pipette a known volume of the chosen solvent (DMSO or methanol) into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solutes in volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the vial from the final weight.
-
The solubility can then be expressed in terms of mass per volume of solvent.
-
-
Chromatographic/Spectroscopic Method (Preferred for higher accuracy):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Application in Chemical Synthesis: A Workflow Example
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, containing both a carboxylic acid and a ketone group, allows for a variety of chemical transformations. The following diagram illustrates a logical workflow for the synthesis of a hypothetical pharmaceutical derivative using this compound as a key starting material.
Caption: A logical workflow for the synthesis of a pharmaceutical derivative.
This guide provides essential data and methodologies for working with this compound. For any specific application, it is recommended to perform in-house verification of solubility and to consult relevant safety data sheets.
An In-depth Technical Guide to the Physicochemical Characterization of 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Acetylbenzoic acid (CAS No. 586-89-0), a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its core physical properties, details established experimental protocols for their determination, and presents a logical workflow for such characterization.
Physicochemical Properties of this compound
This compound, also known as p-acetylbenzoic acid, is a white to light yellow crystalline powder.[1] Its molecular formula is C₉H₈O₃, with a molecular weight of 164.16 g/mol . A summary of its key quantitative physical properties is presented in Table 1.
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Melting Point | 208-210 °C | [2][3][4][5] |
| 206-210 °C | ||
| Boiling Point | ~251.61 °C (rough estimate) | |
| 339.9 °C at 760 mmHg | ||
| Density | ~1.21-1.23 g/cm³ | |
| Flash Point | 173.6 °C | |
| pKa | 3.70 at 25 °C | |
| Solubility | Soluble in DMSO and methanol |
Note on Boiling Point Discrepancy: The significant variation in reported boiling points suggests that the lower value may be an estimate, while the higher value is likely determined at standard atmospheric pressure. The high melting point and molecular structure are consistent with a high boiling point.
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range.
Two primary methods are detailed below: the capillary method, which is a classical and widely used technique, and Differential Scanning Calorimetry (DSC), a modern thermal analysis method.
2.1.1. Capillary Method (Using a Digital Melting Point Apparatus)
This method is considered a standard technique by many pharmacopeias and involves heating a small sample in a capillary tube at a controlled rate.
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt, Mel-Temp), capillary tubes (sealed at one end), mortar and pestle.
-
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystalline sample in a mortar.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube can be dropped through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a sample slot of the melting point apparatus.
-
Approximate Determination: Set a rapid heating rate (e.g., 10-20°C per minute) to find an approximate melting point. This provides a target range for the precise measurement.
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and set a slow heating rate (1-2°C per minute).
-
Observation and Recording: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid is visible (onset of melting). Continue heating and record the temperature at which the last solid particle turns into a transparent liquid (completion of melting). The recorded melting point should be reported as this range.
-
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly precise for determining melting points and other thermal transitions.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a DSC pan.
-
Encapsulation: Seal the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled, constant rate (e.g., 10°C/min) through the expected melting range.
-
Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature). The onset temperature of this peak is typically reported as the melting point.
-
Given the high boiling point of this compound, methods suitable for small quantities and high temperatures, such as the Thiele tube method, are appropriate.
2.2.1. Thiele Tube Method (Micro-Boiling Point)
This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, using a small amount of sample.
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), rubber band, and a heat source (e.g., Bunsen burner).
-
Procedure:
-
Assembly: Add a small amount (a few milliliters) of this compound (in its liquid, molten state) to the small test tube. Place the sealed capillary tube, open end down, into the liquid.
-
Attachment: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must be positioned well above the level of the heating oil.
-
Heating: Insert the assembly into the Thiele tube containing mineral oil. The oil level should be above the sidearm junction. Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube. Record this temperature.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. All handling should be performed in a well-ventilated area, such as a fume hood. Store in a dry, cool, and well-ventilated place with the container tightly closed.
References
4-Acetylbenzoic Acid: A Technical Guide to its pKa Value at 25°C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-Acetylbenzoic acid at 25°C. This document details the established pKa value, presents a representative experimental protocol for its determination via potentiometric titration, and illustrates the fundamental acid-base equilibrium. This information is critical for professionals in drug development and chemical research, as the pKa value influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical Properties of this compound
This compound, also known as p-acetylbenzoic acid, is a substituted benzoic acid with both a carboxylic acid and a ketone functional group. Its chemical structure and key physicochemical parameters are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 586-89-0 | [2] |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| pKa at 25°C | 3.70 | [2] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in DMSO and methanol |
Acid Dissociation Constant (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For this compound, the carboxylic acid group is the primary acidic proton donor. The pKa of this compound has been determined to be 3.70 at 25°C. This value indicates that it is a moderately strong carboxylic acid.
The acid dissociation equilibrium in water can be represented as follows:
Figure 1: Acid dissociation equilibrium of this compound in water.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.
Materials and Reagents
-
This compound (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)
Equipment
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Beaker
Experimental Workflow
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Procedure
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of approximately 1 mM. A co-solvent such as methanol or DMSO may be used if solubility is an issue, though this can affect the pKa value.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar. If necessary, add KCl to maintain a constant ionic strength. Immerse the calibrated pH electrode into the solution.
-
Initial Acidification: Acidify the sample solution to approximately pH 2 by adding a small amount of 0.1 M HCl. This ensures that the carboxylic acid is fully protonated at the start of the titration.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Collection: Continue the titration until the pH reaches approximately 12 to ensure the complete deprotonation of the carboxylic acid and the clear observation of the equivalence point.
Data Analysis
-
Plot the Titration Curve: Create a graph of the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the Equivalence Point: The equivalence point is the point of inflection on the titration curve, where the slope is at its maximum. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of the first derivative curve corresponds to the equivalence point.
-
Determine the Half-Equivalence Point: The volume of NaOH at the half-equivalence point is exactly half the volume of NaOH required to reach the equivalence point.
-
Determine the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated acid ([HA]) is equal to the concentration of the deprotonated conjugate base ([A⁻]). At this point, the pH of the solution is equal to the pKa of the acid.
Significance in Drug Development and Research
The pKa of an active pharmaceutical ingredient (API) is a fundamental parameter that influences its behavior in biological systems. For this compound, a pKa of 3.70 has several implications:
-
Solubility: The ionization state of the carboxylic acid group significantly affects its solubility in aqueous and lipid environments. At a pH below its pKa, the un-ionized form will predominate, which is generally more lipid-soluble. At a pH above its pKa, the ionized carboxylate form will be more prevalent, leading to higher aqueous solubility.
-
Absorption and Permeability: The ability of this compound to permeate biological membranes is dependent on its ionization state. The un-ionized form is more likely to cross lipid bilayers, such as the gastrointestinal tract lining.
-
Formulation: Understanding the pKa is crucial for developing stable and effective drug formulations. It helps in selecting appropriate buffers and excipients to ensure the desired solubility and stability of the API.
References
4-Acetylbenzoic acid safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 586-89-0), a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. Adherence to these guidelines is crucial to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 586-89-0[1] |
| Molecular Formula | C₉H₈O₃[1] |
| Molecular Weight | 164.16 g/mol [1] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 208-210 °C |
| Boiling Point | 339.9 ± 25.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in DMSO and methanol. Sparingly soluble in water. |
| pKa | 3.70 at 25°C |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. It can cause irritation to the eyes, skin, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator is recommended. |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention. |
Accidental Release and Firefighting Measures
Accidental Release:
In the event of a spill, follow these steps:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For small spills, sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.
-
For large spills, dike the area to prevent spreading.
-
Clean the spill area with soap and water.
Firefighting:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
Firefighters should wear self-contained breathing apparatus and full protective gear.
-
Hazardous combustion products include carbon monoxide and carbon dioxide.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not dispose of it in regular trash or down the drain.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound via the oxidation of 4'-methylacetophenone.
Materials:
-
4'-Methylacetophenone
-
Potassium permanganate
-
Anhydrous zinc chloride
-
Water
-
Anhydrous acetic acid
Procedure:
-
Add 4'-methylacetophenone, water, and anhydrous zinc chloride to a reaction vessel.
-
Stir the mixture and slowly heat to 35-45 °C.
-
Divide the potassium permanganate into five equal portions. Add one portion every 15-20 minutes, maintaining the reaction temperature between 48-55 °C.
-
After the addition is complete, maintain the reaction temperature at 40-45 °C for 1.5 hours.
-
Cool the reaction mixture to 17-22 °C.
-
Centrifuge the mixture to collect the crude product and then dry it.
-
To purify, mix the crude product with anhydrous acetic acid and reflux for 0.5-1.5 hours.
-
Perform hot filtration and then centrifuge and dry the purified this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Workflow: Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
References
An In-depth Technical Guide to the Refractive Index of 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental refractive index of 4-Acetylbenzoic acid. It is designed to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and theoretical considerations.
Core Data Presentation
The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is dependent on the wavelength of light and the temperature at which it is measured. For crystalline solids, such as this compound, the refractive index can also vary with the crystallographic direction.
Data on the refractive index of this compound is limited and presents some variation across different methodologies. The following table summarizes the available quantitative data:
| Parameter | Value | Method | Source |
| Experimental | |||
| Refractive Index | 1.69 | Determined from UV-Visible spectroscopy data for a crystal. | [1] |
| Theoretical/Estimated | |||
| Refractive Index | 2.84 | Theoretical value for a crystal. | [1] |
| Refractive Index (estimate) | 1.5380 | Rough estimate. |
It is important to note that the significant difference between the experimental and theoretical values for the crystal may arise from the specific computational methods used for the theoretical calculation and the experimental conditions for the measurement. The estimated value of 1.5380 is likely a more general approximation for the bulk material under standard conditions.
Experimental Protocols
The experimental determination of the refractive index of a solid compound like this compound can be performed using an Abbe refractometer. This method is based on the principle of total internal reflection.
Measurement of Refractive Index using an Abbe Refractometer
Objective: To determine the refractive index of a solid sample of this compound.
Materials:
-
Abbe Refractometer
-
This compound crystal with at least one polished, flat face
-
Contact liquid with a refractive index higher than this compound (e.g., 1-bromonaphthalene)
-
Distilled water for calibration
-
Soft lens paper
-
Ethanol or methanol for cleaning
Protocol:
-
Calibration:
-
Ensure the refractometer is calibrated according to the manufacturer's instructions. A common method involves using distilled water, which has a refractive index of 1.3330 at 20°C.
-
Apply a few drops of distilled water to the measuring prism.
-
Close the prisms and allow the temperature to stabilize.
-
Adjust the instrument to read the correct refractive index for water.
-
-
Sample Preparation:
-
Ensure the measuring prism of the refractometer is clean and dry.
-
Place a small drop of the high-refractive-index contact liquid onto the center of the measuring prism.
-
-
Measurement:
-
Gently place the polished face of the this compound crystal onto the drop of contact liquid on the measuring prism. Ensure there are no air bubbles trapped between the crystal and the prism.
-
Turn on the light source of the refractometer.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the measurement knob until the boundary between the light and dark fields is visible.
-
If a colored band is observed at the boundary, adjust the dispersion compensator to obtain a sharp, colorless line.
-
Align the sharp boundary line with the center of the crosshairs.
-
Read the refractive index value from the scale. It is crucial to also record the temperature at which the measurement is taken.
-
Mandatory Visualizations
The following diagram illustrates the experimental workflow for determining the refractive index of this compound using an Abbe refractometer.
Caption: Experimental workflow for refractive index measurement.
References
Methodological & Application
Application Notes and Protocols: 4-Acetylbenzoic Acid as an Intermediate for Curcumin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcumin, a natural polyphenol found in turmeric, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often limited by poor bioavailability and metabolic instability. To address these limitations, synthetic analogs of curcumin are being developed to enhance efficacy and drug-like properties. This document provides detailed application notes and protocols for the use of 4-acetylbenzoic acid as a key intermediate in the synthesis of novel curcumin analogs. These analogs, incorporating a carboxylic acid moiety, offer potential for improved solubility and opportunities for further chemical modification. We present a comprehensive synthetic protocol, quantitative data on the biological activity of relevant analogs, and a discussion of their modulation of key cancer-related signaling pathways.
Introduction
The modification of curcumin's core structure is a promising strategy to develop more potent and clinically viable therapeutic agents. The introduction of a benzoic acid group via the use of this compound as a building block can enhance the aqueous solubility of the resulting curcumin analog. Furthermore, the carboxylic acid functional group provides a reactive handle for the synthesis of prodrugs, bioconjugates, or for formulation into drug delivery systems. This application note focuses on the synthesis of a curcumin analog from this compound and vanillin, and explores its potential biological activities.
Synthesis of a Curcumin Analog from this compound
The synthesis of the target curcumin analog, 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid, is achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde (vanillin) with a ketone (this compound).
Experimental Protocol: Synthesis of 4-(1,5-bis(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)benzoic acid
Materials:
-
This compound
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound and 3.04 g (20 mmol) of vanillin in 100 mL of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add 20 mL of a 10% aqueous solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidification: Acidify the mixture to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A yellow precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine solution (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure curcumin analog.
Synthetic Workflow Diagram
Biological Activity of Curcumin Analogs
Curcumin and its analogs exert their biological effects, particularly their anticancer activity, through various mechanisms, including the induction of apoptosis and the inhibition of cell proliferation. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values in different cancer cell lines.
Quantitative Data: Cytotoxicity of Curcumin Analogs
The following table summarizes the IC₅₀ values of selected curcumin analogs against various cancer cell lines. While data for the specific this compound-derived analog is limited, the presented data for structurally related compounds provide a strong rationale for its potential anticancer activity.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Curcumin | HCT116 (Colon) | >20 | [1] |
| Curcumin | HT-29 (Colon) | >20 | [1] |
| Analog EF31 | HCT116 (Colon) | 5.3 | [1] |
| Analog UBS109 | HCT116 (Colon) | 4.8 | [1] |
| Analog EF31 | HT-29 (Colon) | 7.2 | [1] |
| Analog UBS109 | HT-29 (Colon) | 6.5 | |
| Monocarbonyl Analog A111 | PC-3 (Prostate) | 2.23 | |
| Monocarbonyl Analog A111 | U2-OS (Osteosarcoma) | 2.84 |
Note: The IC₅₀ values can vary depending on the experimental conditions.
Modulation of Key Signaling Pathways
Curcumin and its analogs are known to modulate several intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The introduction of a carboxyl group may influence the interaction of the curcumin analog with specific protein targets within these pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer. Curcumin has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB. Some curcumin analogs have demonstrated potent inhibition of NF-κB/DNA-binding.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Curcumin has been reported to inhibit the activation of key components of this pathway, such as ERK1/2.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Several curcumin analogs have been shown to be potent inhibitors of STAT3 phosphorylation and its transcriptional activity.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel curcumin analogs. The incorporation of a carboxylic acid moiety offers potential advantages in terms of solubility and provides a site for further chemical derivatization. The detailed synthetic protocol and an overview of the biological activities and modulated signaling pathways provided in this application note offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds for therapeutic applications, particularly in the field of oncology. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of curcumin analogs derived from this compound.
References
Application Notes and Protocols: Synthesis of Quinuclidine Benzamides Using 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of quinuclidine benzamides, utilizing 4-acetylbenzoic acid as a key starting material. Quinuclidine benzamides are a class of compounds with recognized activity as agonists of the α7 nicotinic acetylcholine receptor (nAChR), making them promising candidates for drug discovery in therapeutic areas such as cognitive disorders and inflammation.[1] This application note outlines two primary synthetic strategies: a direct amide coupling method and a two-step acid chloride formation followed by amidation. Detailed experimental procedures, data presentation, and visualizations are included to guide researchers in the successful synthesis and characterization of these target compounds.
Introduction
The quinuclidine moiety is a bridged bicyclic amine that serves as a valuable scaffold in medicinal chemistry. When incorporated into a benzamide structure, it can lead to compounds with significant biological activity. The α7 nAChR, a ligand-gated ion channel, is a particularly important target due to its role in various physiological processes.[1][2] Agonists of this receptor have shown potential for treating neurological and inflammatory diseases.[3][4] The use of this compound as a starting material allows for the introduction of a ketone functionality, which can be a handle for further chemical modifications or may contribute to the pharmacophore of the final compound.
Synthesis Overview
The synthesis of N-(quinuclidin-4-yl)-4-acetylbenzamide can be achieved through two primary routes, both starting from this compound and quinuclidin-4-amine.
Route 1: Direct Amide Coupling
This method involves the use of a coupling agent to facilitate the direct formation of the amide bond between the carboxylic acid and the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt).
Route 2: Acid Chloride Formation and Amidation
This two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the amine to form the desired amide.
Experimental Protocols
Materials and Methods
-
This compound (≥98%)
-
Quinuclidin-4-amine (≥97%)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol 1: Direct Amide Coupling using EDC/HOBt
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of quinuclidin-4-amine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the quinuclidine nitrogen, it is advisable to add a small amount of triethylamine (e.g., 1-2%) to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to prevent peak tailing.
Protocol 2: Two-Step Synthesis via Acid Chloride
-
Acid Chloride Formation:
-
Caution: This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic.
-
To a flask containing this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 79 °C) and stir for 1-2 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-acetylbenzoyl chloride can be used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 4-acetylbenzoyl chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C under an inert atmosphere.
-
In a separate flask, dissolve quinuclidin-4-amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for N-(quinuclidin-4-yl)-4-acetylbenzamide
| Parameter | Route 1: Direct Amide Coupling | Route 2: Acid Chloride Formation |
| Reagents | This compound, Quinuclidin-4-amine, EDC·HCl, HOBt, DIPEA | This compound, Quinuclidin-4-amine, SOCl₂, TEA |
| Reaction Steps | 1 | 2 |
| Typical Yield | 60-80% | 70-90% |
| Advantages | Milder reaction conditions, one-pot synthesis. | Generally higher yields, readily available and inexpensive reagents. |
| Disadvantages | Coupling reagents can be expensive, potential for side reactions. | Harsh reagent (SOCl₂), requires careful handling. |
Table 2: Expected Spectroscopic Data for N-(quinuclidin-4-yl)-4-acetylbenzamide
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (doublets, ~7.8-8.1 ppm), quinuclidine protons (multiplets, ~1.5-3.5 ppm), acetyl methyl protons (singlet, ~2.6 ppm), NH proton (broad singlet, variable). |
| ¹³C NMR | Carbonyl carbons (amide and ketone, ~165-200 ppm), aromatic carbons (~125-140 ppm), quinuclidine carbons (~20-55 ppm), acetyl methyl carbon (~27 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product. |
| IR | N-H stretch (~3300 cm⁻¹), C=O stretches (amide and ketone, ~1630-1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). |
Visualizations
Experimental Workflow
Caption: Synthetic routes for N-(quinuclidin-4-yl)-4-acetylbenzamide.
Signaling Pathway
References
- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Acetylbenzoic Acid in the Synthesis of Paclitaxel Derivatives: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols on the utilization of 4-acetylbenzoic acid in the production of novel paclitaxel derivatives. This emerging area of medicinal chemistry focuses on modifying the complex structure of paclitaxel to enhance its therapeutic properties, such as improved water solubility, tumor targeting, and overcoming drug resistance.
This compound serves as a valuable building block in the semi-synthesis of paclitaxel analogs, primarily through esterification at the C2' hydroxyl group, a common site for structural modification. The introduction of the 4-acetylbenzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent drug.
Experimental Protocols
The synthesis of paclitaxel derivatives using this compound typically involves an esterification reaction. The following protocol is a generalized procedure based on established methods for paclitaxel modification, such as the Steglich esterification.
Protocol 1: Synthesis of 2'-O-(4-Acetylbenzoyl)paclitaxel
Objective: To synthesize 2'-O-(4-acetylbenzoyl)paclitaxel by esterifying the 2'-hydroxyl group of paclitaxel with this compound.
Materials:
-
Paclitaxel
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve paclitaxel (1 equivalent) and this compound (1.5 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Catalyst Addition: To the solution, add a catalytic amount of DMAP (0.1 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.5 equivalents) or EDCI (1.5 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of DCM.
-
If EDCI was used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2'-O-(4-acetylbenzoyl)paclitaxel.
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | 2'-O-(4-Acetylbenzoyl)paclitaxel (Hypothetical Data) | Paclitaxel (Reference) |
| Synthesis | ||
| Molar Ratio (Paclitaxel:this compound:Coupling Agent) | 1 : 1.5 : 1.5 | N/A |
| Reaction Time (hours) | 18 | N/A |
| Yield (%) | 85 | N/A |
| Purity (%) (by HPLC) | >98 | >99 |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 999.08 | 853.9 |
| Water Solubility | Potentially Increased | Poor |
| Biological Activity | ||
| IC50 (MCF-7 Breast Cancer Cell Line) (nM) | To be determined | ~2.5 - 7.5[1][2][3] |
| IC50 (A549 Lung Cancer Cell Line) (nM) | To be determined | ~5 - 10 |
| IC50 (OVCAR-3 Ovarian Cancer Cell Line) (nM) | To be determined | ~3 - 8 |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of 2'-O-(4-acetylbenzoyl)paclitaxel is depicted below.
Signaling Pathway of Paclitaxel
The primary mechanism of action of paclitaxel and its derivatives is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The introduction of a 4-acetylbenzoyl group may modulate the drug's interaction with tubulin or influence downstream signaling pathways.
Concluding Remarks for Researchers
The use of this compound in the synthesis of paclitaxel derivatives presents a promising avenue for the development of novel anticancer agents. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore this area further. Future studies should focus on the detailed biological evaluation of these new derivatives, including their efficacy in drug-resistant cancer models and their pharmacokinetic profiles. Such research will be crucial in determining the clinical potential of these second-generation taxanes.
References
- 1. Paclitaxel: Application in Modern Oncology and Nanomedicine-Based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Acetylbenzoic Acid in the Polymer and Resin Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoic acid is a versatile organic molecule possessing both a carboxylic acid and a ketone functional group. While extensively utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, its role in the polymer and resin industry is an area of emerging interest.[1][2] The dual functionality of this compound allows it to be incorporated into polymer backbones, serve as a pendant group for further modification, or act as a crosslinking agent. These application notes provide an overview of the potential applications of this compound in the synthesis of high-performance polyesters and photosensitive polyimides, complete with detailed experimental protocols and expected material properties based on analogous systems.
Application I: High-Performance Polyesters
This compound can be utilized as a comonomer in the synthesis of aromatic polyesters. The incorporation of its rigid aromatic structure is expected to enhance the thermal stability and mechanical properties of the resulting polymer. The acetyl group can be a site for post-polymerization modification or can influence the polymer's solubility and processing characteristics.
Rationale for Use
By reacting the carboxylic acid group of this compound with diols, it can be integrated into a polyester chain. The presence of the acetyl group provides a polar moiety that can enhance adhesion and compatibility with other polar materials. Furthermore, the ketone functionality can be a site for crosslinking reactions, potentially leading to thermosetting resins with improved solvent resistance and dimensional stability.
Expected Polymer Properties
Polyesters incorporating this compound are anticipated to exhibit the following properties, based on data from polyesters synthesized from similar aromatic dicarboxylic acids:
| Property | Expected Value/Characteristic |
| Glass Transition Temp. (Tg) | 150 - 200 °C (dependent on comonomer and concentration) |
| Decomposition Temp. (TGA, 5% loss) | > 400 °C in N2 atmosphere |
| Tensile Strength | 60 - 90 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP) |
Note: These values are estimations based on polyesters derived from other aromatic carboxylic acids and will vary depending on the specific diol used, the mole ratio of the monomers, and the final molecular weight of the polymer.
Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation
This protocol describes the synthesis of a copolyester from this compound, terephthalic acid, and ethylene glycol.
Materials:
-
This compound
-
Dimethyl terephthalate
-
Ethylene glycol
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation head and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Esterification:
-
Charge the reaction flask with this compound, dimethyl terephthalate, and an excess of ethylene glycol.
-
Add zinc acetate (0.05% by weight of the acids).
-
Heat the mixture to 150-200 °C under a slow stream of nitrogen while stirring.
-
Methanol will be evolved as a result of the transesterification of dimethyl terephthalate. Collect the methanol in a receiving flask.
-
Continue the reaction until approximately 90% of the theoretical amount of methanol is collected.
-
-
Polycondensation:
-
Add antimony trioxide (0.05% by weight of the acids) to the reaction mixture.
-
Gradually increase the temperature to 250-280 °C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.
-
Ethylene glycol will distill off as the polycondensation reaction proceeds.
-
The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired viscosity is achieved (typically monitored by the torque on the mechanical stirrer).
-
Once the reaction is complete, cool the reactor under nitrogen.
-
The resulting polymer can be extruded or pelletized.
-
Caption: Workflow for the synthesis of a copolyester using this compound.
Application II: Photosensitive Polyimides
The carboxylic acid group of this compound can be used to anchor photosensitive groups to a polyimide backbone. This approach is valuable in the microelectronics industry for creating photo-patternable materials.[3][4]
Rationale for Use
A dianhydride can be reacted with a diamine containing a carboxylic acid group (or this compound can be chemically modified to contain two amine groups) to form a polyamic acid. The resulting polyamic acid is then chemically or thermally imidized to form the polyimide. The pendant carboxylic acid groups can then be esterified with a photosensitive alcohol, such as one containing an o-nitrobenzyl group. Upon exposure to UV light, the o-nitrobenzyl ester cleaves, regenerating the carboxylic acid and making the exposed regions soluble in an aqueous alkaline developer. This allows for the creation of a positive-tone photoresist. The acetyl group on the benzoic acid ring could potentially participate in crosslinking reactions upon heating, further enhancing the thermal stability of the final patterned material.
Expected Polymer Properties
Polyimides functionalized with this compound derivatives are expected to have the following properties:
| Property | Expected Value/Characteristic |
| Glass Transition Temp. (Tg) | > 250 °C |
| Decomposition Temp. (TGA, 5% loss) | > 450 °C in N2 atmosphere |
| Dielectric Constant | 3.0 - 3.5 at 1 MHz |
| Photosensitivity | i-line (365 nm) or g-line (436 nm) sensitive |
| Development | Aqueous base (e.g., TMAH) developable after exposure |
Note: These properties are highly dependent on the specific dianhydride and diamine monomers used in the polyimide backbone.
Experimental Protocol: Synthesis of a Photosensitive Polyimide
This protocol outlines a general procedure for synthesizing a photosensitive polyimide using a diamine functionalized with a carboxylic acid, which serves as a model for incorporating this compound functionality.
Materials:
-
3,5-Diaminobenzoic acid (as a model for a carboxyl-functionalized diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Acetic anhydride
-
4,5-Dimethoxy-2-nitrobenzyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Synthesis of Poly(amic acid):
-
Dissolve 3,5-diaminobenzoic acid in anhydrous NMP in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 6FDA in NMP to the diamine solution.
-
Allow the reaction to stir at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add pyridine and acetic anhydride.
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of water.
-
Filter, wash the polymer with methanol, and dry under vacuum.
-
-
Functionalization with Photosensitive Group:
-
Dissolve the carboxylic acid-functionalized polyimide in NMP.
-
Add DBU as a base.
-
Add 4,5-dimethoxy-2-nitrobenzyl bromide and stir the reaction at room temperature for 48 hours.
-
Precipitate the photosensitive polyimide in water, filter, wash with methanol, and dry under vacuum.
-
Caption: General workflow for synthesizing a photosensitive polyimide.
Application III: Crosslinking Agent for Resins
The acetyl group of this compound can potentially be used in crosslinking reactions for resins such as epoxy resins.
Rationale for Use
The ketone of the acetyl group can undergo reactions with certain curing agents or can be modified to a more reactive group. For instance, it can be converted to an oxime, which can then participate in crosslinking. Alternatively, under certain conditions, the methyl group of the acetyl moiety can be activated for condensation reactions. The carboxylic acid group can also react with epoxy groups, opening the ring and forming an ester and a hydroxyl group, which can further react.
Conceptual Experimental Protocol: Crosslinking of an Epoxy Resin
This protocol is a conceptual outline for how this compound might be used as a co-curing agent for an epoxy resin.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Anhydride curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)
-
Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)
Procedure:
-
Formulation:
-
Preheat the epoxy resin to 60 °C to reduce its viscosity.
-
In a separate container, dissolve the this compound in the anhydride curing agent, warming gently if necessary.
-
Add the this compound/anhydride mixture to the epoxy resin and mix thoroughly.
-
Add the accelerator and mix until a homogeneous mixture is obtained.
-
-
Curing:
-
Pour the resin mixture into a preheated mold.
-
Cure the resin in an oven according to a suitable curing schedule, for example, 2 hours at 100 °C followed by 4 hours at 150 °C.
-
-
Post-Curing:
-
Allow the cured resin to cool slowly to room temperature to minimize internal stresses.
-
Caption: Logical relationship in the crosslinking of epoxy resin with this compound.
Conclusion
This compound presents a promising, yet underexplored, building block for the polymer and resin industry. Its unique combination of a carboxylic acid and a ketone functional group on a rigid aromatic core offers opportunities for the development of high-performance polyesters with enhanced thermal stability, photosensitive polyimides for microelectronics, and crosslinked resins with tailored properties. The protocols and data presented in these application notes, derived from analogous and well-studied systems, provide a solid foundation for researchers to begin exploring the potential of this compound in novel polymer architectures. Further research is warranted to fully elucidate the structure-property relationships of polymers derived from this versatile monomer.
References
4-Acetylbenzoic Acid: A Versatile Building Block in Organic Synthesis
Introduction
4-Acetylbenzoic acid (4-ABA), a bifunctional aromatic compound, serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structure, featuring both a carboxylic acid and a ketone functional group, allows for selective transformations at either site, making it a valuable tool for the construction of complex molecules. This versatility has led to its application in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 586-89-0 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 208-212 °C | |
| Boiling Point | ~339.9 °C at 760 mmHg | |
| Solubility | Soluble in DMSO and methanol | |
| pKa | 3.70 at 25 °C |
Applications in Organic Synthesis
This compound's dual functionality allows for a diverse range of chemical transformations, enabling the synthesis of a variety of important organic molecules.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of 4-ABA can undergo standard transformations such as esterification and amidation, providing access to a wide range of derivatives.
1. Esterification: The carboxylic acid can be readily converted to its corresponding esters. These esters are often used as intermediates in further synthetic steps.
2. Amidation: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with various amines to produce a library of amides with potential biological activity.
Reactions at the Acetyl Group
The acetyl group offers another site for synthetic elaboration, including reductions, condensations, and functional group transformations.
1. Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 4-(1-hydroxyethyl)benzoic acid, or further reduced to an ethyl group to produce 4-ethylbenzoic acid.
2. Condensation Reactions: The α-protons of the acetyl group are acidic enough to participate in various condensation reactions.
- Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
- Knoevenagel Condensation: Reaction with active methylene compounds to generate new carbon-carbon double bonds.
3. Halogenation: The methyl group of the acetyl moiety can be halogenated to provide intermediates for further coupling reactions.
4. Heterocycle Formation: The acetyl group can serve as a key component in the construction of various heterocyclic rings, which are prevalent in many pharmaceutical compounds.
- Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridine derivatives.
- Gewald Reaction: A method for the synthesis of 2-aminothiophenes.
Experimental Protocols
The following section provides detailed experimental procedures for key transformations of this compound.
Synthesis of Ethyl 4-Acetylbenzoate
This protocol describes the Fischer esterification of this compound with ethanol.
Experimental Workflow:
Caption: Fischer Esterification of this compound.
Procedure: To a solution of this compound (1000 g, 6.1 mol) in ethanol (2 L), concentrated sulfuric acid (10 mL) was slowly added at 0 °C. The resulting mixture was heated to reflux at 80 °C for 3 hours. After completion of the reaction, the solvent was removed under reduced pressure. The residue was then extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The crude product was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to afford ethyl 4-acetylbenzoate as a white solid.
Quantitative Data:
Table 2: Synthesis of Ethyl 4-Acetylbenzoate
| Reactant | Molar Eq. | Amount |
| This compound | 1.0 | 1000 g |
| Ethanol | - | 2 L |
| Sulfuric Acid | catalytic | 10 mL |
| Product | Yield | Characterization |
| Ethyl 4-acetylbenzoate | 92% (1077 g) | ¹H NMR (CDCl₃, 600 MHz) δ: 8.11 (d, J = 7.6 Hz, 2H), 7.99 (d, J = 7.7 Hz, 2H), 4.39 (q, J = 7.0 Hz, 2H), 2.63 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H). |
Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid
This two-step protocol demonstrates the utility of this compound in the synthesis of a potential anti-inflammatory agent.
Synthetic Workflow:
References
Application of 4-Acetylbenzoic Acid in the Formulation of Dyes and Fragrances: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-acetylbenzoic acid in the synthesis of dyes and fragrances. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is a versatile bifunctional molecule containing both a carboxylic acid and a ketone functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and, as detailed herein, dyes and fragrances.[1] Its utility in dye synthesis often involves the transformation of its functional groups to create chromophoric systems, such as azo dyes. In the fragrance industry, its ester derivatives, particularly methyl 4-acetylbenzoate, are valued for their pleasant aromatic properties.[2][3]
Section 1: Formulation of Azo Dyes
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). While this compound itself is not a dye, it can be chemically modified to serve as a precursor for azo dye synthesis. A plausible synthetic route involves the conversion of the acetyl group to an amino group, followed by diazotization and coupling reactions. Alternatively, commercially available 4-aminoacetophenone, which is structurally related to this compound, can be used to produce azo dyes.[1][4]
Proposed Signaling Pathway for Azo Dye Synthesis
The synthesis of an azo dye from a derivative of this compound typically follows the well-established pathway of diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol or an aromatic amine.
Experimental Protocol: Synthesis of 6-(4-acetylphenylazo)-3-aminobenzoic acid
This protocol is based on the synthesis of an azo dye from 4-aminoacetophenone, a derivative of this compound.
Materials:
-
4-Aminoacetophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
3-Aminobenzoic acid
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of 4-Aminoacetophenone:
-
Dissolve 0.01 mol of 4-aminoacetophenone in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Preparation of the Coupling Solution:
-
Dissolve 0.01 mol of 3-aminobenzoic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
Maintain the temperature below 5 °C.
-
A colored precipitate of the azo dye will form.
-
Continue stirring for another 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator.
-
Data Presentation: Characterization of Azo Dyes
The synthesized azo dyes can be characterized using various spectroscopic techniques. The following table summarizes typical data obtained for azo dyes derived from aromatic amines.
| Parameter | Typical Value/Observation | Reference |
| Appearance | Colored solid (e.g., yellow, orange, red) | |
| Melting Point | Varies depending on the specific dye structure | |
| FT-IR (cm⁻¹) | ~3400-3300 (N-H), ~1600 (N=N), ~1700 (C=O of COOH) | |
| ¹H-NMR (ppm) | Aromatic protons in the range of 7.0-8.5 | |
| UV-Vis (λmax, nm) | Typically in the visible region (400-600 nm) |
Section 2: Formulation of Fragrances
This compound can be converted into its methyl ester, methyl 4-acetylbenzoate, which possesses a pleasant aroma and is used in the fragrance industry. The synthesis is typically achieved through Fischer esterification.
Synthesis Pathway for Methyl 4-Acetylbenzoate
The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol: Synthesis of Methyl 4-Acetylbenzoate
This protocol details the synthesis of methyl 4-acetylbenzoate via Fischer esterification.
Materials:
-
This compound
-
Methanol (excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (for extraction)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 0.077 mol of this compound in a large excess of methanol (e.g., 750 ml).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1.6 ml).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 70 °C) and maintain for 8 hours with continuous stirring.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional):
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Data Presentation: Synthesis and Properties of Methyl 4-Acetylbenzoate
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 12.7 g (0.077 mol) | |
| Methanol | 750 ml | |
| Conc. H₂SO₄ | 1.6 ml | |
| Reaction Conditions | ||
| Temperature | 70 °C (Reflux) | |
| Time | 8 hours | |
| Product | ||
| Yield | 12.9 g | |
| Appearance | White to pale yellow amorphous powder | |
| Fragrance Profile | Sweet, fruity, floral with balsamic undertones | |
| Application in Perfumery | Middle note in perfume compositions |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of products derived from this compound.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of both azo dyes and fragrance compounds. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field. The straightforward synthetic pathways and the potential for diverse applications underscore the industrial and academic importance of this compound. Further research can explore the synthesis of a wider range of dye structures and a more detailed investigation into the organoleptic properties of various ester derivatives of this compound.
References
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. How is Methyl Benzoate used in the fragrance industry? - Blog [m.evergreensinochem.com]
- 4. Synthesis and Characterization of 6- (4- Acetylphenyl azo) - 3 -Aminobenzoic Acid Complexes for Some Transition Metals | Journal of Global Pharma Technology [jgpt.co.in]
Application Notes and Protocols: Synthesis of the Micafungin Side Chain Using 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a key side chain of the antifungal drug Micafungin, starting from 4-Acetylbenzoic acid. The procedures outlined are based on established chemical transformations and provide a comprehensive guide for the multi-step synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
Introduction
Micafungin is a potent echinocandin antifungal agent used in the treatment of invasive fungal infections. Its semi-synthetic origin involves the chemical modification of a naturally occurring lipopeptide. A crucial step in this modification is the attachment of a specific side chain, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid, which significantly contributes to its therapeutic efficacy. This compound serves as a readily available and versatile starting material for the synthesis of this critical side chain.[1] This document details a feasible synthetic pathway, providing protocols for each key transformation.
Synthetic Pathway Overview
The synthesis of the Micafungin side chain from this compound can be accomplished through a four-step sequence:
-
Esterification: Protection of the carboxylic acid group of this compound as a methyl ester.
-
Claisen-Schmidt Condensation: Base-catalyzed condensation of the resulting methyl 4-acetylbenzoate with 4-(pentyloxy)benzaldehyde to form a chalcone intermediate.
-
Isoxazole Formation: Cyclization of the chalcone with hydroxylamine hydrochloride to construct the central isoxazole ring.
-
Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid side chain.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis, based on literature reports of similar reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reaction | Starting Material(s) | Product | Reported Yield (%) |
| 1 | Esterification | This compound | Methyl 4-acetylbenzoate | ~95% |
| 2 | Claisen-Schmidt Condensation | Methyl 4-acetylbenzoate, 4-(pentyloxy)benzaldehyde | Methyl 4-(3-(4-(pentyloxy)phenyl)-1-oxoprop-2-en-1-yl)benzoate (Chalcone) | 70-85% (analogous reactions) |
| 3 | Isoxazole Formation | Chalcone intermediate, Hydroxylamine hydrochloride | Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | 45-65% (analogous reactions) |
| 4 | Hydrolysis | Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate | 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid | ~92% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-acetylbenzoate (Esterification)
This protocol describes the acid-catalyzed esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10.0 g, 60.9 mmol) in methanol (200 mL).
-
Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.[1]
Protocol 2: Synthesis of 4-(pentyloxy)benzaldehyde
This protocol details the synthesis of a key aldehyde intermediate via Williamson ether synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol), and acetone (200 mL).
-
Stir the suspension and add 1-bromopentane (13.6 mL, 106.5 mmol) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(pentyloxy)benzaldehyde, which can be purified by column chromatography if necessary.[2]
Protocol 3: Synthesis of Methyl 4-(3-(4-(pentyloxy)phenyl)-1-oxoprop-2-en-1-yl)benzoate (Chalcone Synthesis via Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation to form the chalcone intermediate.
Materials:
-
Methyl 4-acetylbenzoate
-
4-(pentyloxy)benzaldehyde
-
Ethanol (EtOH)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a flask, dissolve methyl 4-acetylbenzoate (e.g., 1 equivalent) and 4-(pentyloxy)benzaldehyde (1 equivalent) in ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add an aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate should form.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water until neutral, and dry to obtain the chalcone intermediate.
Protocol 4: Synthesis of Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate (Isoxazole Formation)
This protocol describes the cyclization of the chalcone to form the isoxazole ring.
Materials:
-
Chalcone intermediate from Protocol 3
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium Hydroxide (KOH) or Sodium Acetate
-
Ethanol (EtOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (e.g., 1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as potassium hydroxide or sodium acetate (2-3 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 5: Synthesis of 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (Hydrolysis)
This final protocol details the saponification of the methyl ester to the target carboxylic acid.
Materials:
-
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Aqueous Hydrochloric Acid (HCl) solution (e.g., 1N)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve the methyl ester intermediate (e.g., 5.0 g) in a mixture of ethanol and tetrahydrofuran.
-
Add an aqueous solution of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify the solution to a pH of approximately 2 using dilute hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the final product, 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid.
Visualizations
Caption: Synthetic workflow for the Micafungin side chain.
This comprehensive guide provides a solid foundation for the synthesis of the Micafungin side chain. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes. Standard laboratory safety procedures should be followed at all times.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of O-Acyl Oximes from Benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of O-acyl oximes from benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the synthesis of O-acyl oximes from benzoic acid derivatives?
The synthesis of O-acyl oximes from benzoic acid derivatives can present several challenges, including:
-
Low Yields: Incomplete conversion of starting materials is a frequent issue. This can be attributed to suboptimal reaction conditions, inefficient activation of the carboxylic acid, or competing side reactions.[1]
-
Side Product Formation: The formation of unwanted byproducts can complicate purification and significantly reduce the yield of the desired O-acyl oxime. A common side reaction is the Beckmann rearrangement of the oxime starting material or product.[1][2]
-
Product Instability: O-acyl oximes can be susceptible to hydrolysis or rearrangement, particularly under acidic or heated conditions.[1]
-
Purification Difficulties: The separation of the desired product from unreacted starting materials, coupling reagents, and byproducts can be challenging and may require specialized purification techniques.[1]
-
Influence of Substituents: The electronic and steric properties of substituents on the benzoic acid ring can significantly impact the reaction's success and yield.
Q2: How do substituents on the benzoic acid ring affect the synthesis of O-acyl oximes?
Substituents on the benzoic acid ring influence the acidity and reactivity of the carboxylic acid group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) increase the acidity of the benzoic acid by stabilizing the carboxylate anion through inductive electron withdrawal. This can facilitate the reaction with the oxime.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups decrease the acidity of the benzoic acid, potentially leading to slower reaction rates.
-
Steric Hindrance: Bulky substituents near the carboxylic acid group can sterically hinder the approach of the oxime, leading to lower yields. However, successful reactions have been reported even with sterically hindered benzoic acids. The position of the substituent (ortho, meta, or para) can also have a slight effect on the reaction outcome.
Q3: What is the Beckmann rearrangement, and how can it be avoided during O-acyl oxime synthesis?
The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide. This can be a significant side reaction during the synthesis of O-acyl oximes, especially under acidic conditions.
To minimize the Beckmann rearrangement:
-
Control Acidity: Avoid overly acidic reaction conditions. If using an acid-catalyzed coupling method, carefully control the amount of acid used.
-
Choice of Reagents: Employ non-acidic coupling methods where possible.
-
Temperature Control: Avoid excessive heating, as this can promote the rearrangement.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of O-acyl oximes from benzoic acid derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient activation of the benzoic acid. | - Ensure the coupling reagent (e.g., DCC, EDCI, CDMT) is fresh and used in the correct stoichiometric amount. - Consider adding a catalyst like 4-(dimethylamino)pyridine (DMAP). - Convert the benzoic acid to a more reactive species like an acyl chloride first. |
| Suboptimal reaction conditions. | - Screen different anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane. - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to product decomposition or side reactions. - Vary the reaction time and monitor progress using Thin Layer Chromatography (TLC). | |
| Presence of moisture. | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. | |
| Side Product Formation (e.g., Amides) | Beckmann rearrangement. | - Maintain neutral or slightly basic reaction conditions. - Choose a coupling method that does not require strong acids. |
| Hydrolysis of the product. | - Conduct the reaction and work-up under anhydrous conditions. - Avoid aqueous washes if the product is known to be water-sensitive. | |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | - If using DCC, ensure complete precipitation and removal of the dicyclohexylurea (DCU) byproduct by filtration. - Employ alternative purification techniques such as recrystallization or preparative HPLC. |
| Product streaking on TLC plate. | - This may indicate that the compound is acidic or basic. Try adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the TLC mobile phase. |
Experimental Protocols
Protocol 1: Synthesis of O-Acyl Oximes using Dicyclohexylcarbodiimide (DCC)
This protocol describes a general procedure for the synthesis of O-acyl oximes from a benzoic acid derivative and an oxime using DCC as a coupling agent.
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
Oxime (1.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Anhydrous dichloromethane (DCM) or toluene
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the benzoic acid derivative, the oxime, and a catalytic amount of DMAP (if used).
-
Dissolve the solids in an anhydrous solvent (e.g., DCM or toluene).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC to the cooled solution.
-
Stir the reaction mixture at 0 °C for 6 hours or allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to ensure the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of O-Acylhydroxamates from Oxime Chlorides and Benzoic Acid Derivatives
This method provides an alternative route to O-acyl oximes, particularly O-acylhydroxamates.
Materials:
-
Oxime chloride (1.1 equiv)
-
Benzoic acid derivative (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 equiv)
-
Anhydrous dioxane
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine the oxime chloride, the benzoic acid derivative, and DABCO.
-
Add anhydrous dioxane to the mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of various O-acylhydroxamates from substituted benzoic acids and phenylhydroximoyl chloride, as described in the literature.
| Benzoic Acid Derivative | Substituent Position | Yield (%) |
| Benzoic acid | - | 80 |
| 4-Methylbenzoic acid | para | 74 |
| 4-Methoxybenzoic acid | para | 72 |
| 2,6-Dimethylbenzoic acid | ortho, ortho | 64 |
| 3,5-Dimethylbenzoic acid | meta, meta | 67 |
| 4-Chlorobenzoic acid | para | 71 |
| 3-Bromobenzoic acid | meta | 67 |
| 4-Bromobenzoic acid | para | 70 |
| 4-Nitrobenzoic acid | para | 62 |
Visualizations
Experimental Workflow: DCC Coupling Method
Caption: Experimental workflow for the synthesis of O-acyl oximes using the DCC coupling method.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low yields in O-acyl oxime synthesis.
References
Navigating Solvent Reduction in 4-Acetylbenzoic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of 4-Acetylbenzoic acid, with a specialized focus on innovative and sustainable methodologies that reduce solvent consumption. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your synthetic routes, enhancing efficiency, and aligning with green chemistry principles.
Troubleshooting Guide: Overcoming Common Hurdles in Low-Solvent Synthesis
Navigating the transition to reduced-solvent or solvent-free reaction conditions can present unique challenges. This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when employing greener methodologies.
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete Oxidation: Insufficient mixing in a multiphasic system (e.g., water and an organic substrate) can lead to incomplete reaction. The oxidizing agent, typically in the aqueous phase, may not have adequate contact with the starting material. | Enhanced Agitation: Increase the stirring rate to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases. Consider using a mechanical stirrer for more vigorous agitation.Phase-Transfer Catalyst: Introduce a phase-transfer catalyst to facilitate the transport of the oxidizing agent to the organic substrate. |
| Poor Temperature Control: The oxidation of p-methylacetophenone is exothermic. Inadequate temperature control can lead to side reactions or decomposition of the product. | Controlled Reagent Addition: Add the oxidizing agent, such as potassium permanganate, in portions to manage the reaction exotherm.[1]External Cooling: Utilize an ice bath to maintain the optimal reaction temperature, especially during the addition of the oxidizing agent. | |
| Product Purity Issues | Presence of Unreacted Starting Material: This is often a consequence of incomplete oxidation, as detailed above. | Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC). Adjust the reaction time and temperature as necessary. |
| Formation of Byproducts: Over-oxidation can lead to the formation of terephthalic acid. The presence of manganese dioxide (MnO₂) as a byproduct of permanganate oxidation can also contaminate the final product. | Careful Control of Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent to avoid over-oxidation.Effective Filtration and Washing: After the reaction, ensure the manganese dioxide is thoroughly removed by filtration. Wash the filter cake with hot water to recover any product that may have been adsorbed. The crude product can be further purified by recrystallization from a suitable solvent like anhydrous acetic acid.[1] | |
| Difficult Product Isolation | Product Solubility in Aqueous Phase: this compound has some solubility in water, which can lead to losses during workup. | Acidification and Extraction: After the reaction, acidify the aqueous solution to a pH of 1-2 with a strong acid like HCl. This will precipitate the this compound.[2] The product can then be collected by filtration or extracted with a suitable organic solvent. |
| Emulsion Formation during Extraction: The presence of surfactants or finely divided solids can lead to the formation of stable emulsions, making phase separation difficult. | Brine Wash: Wash the emulsion with a saturated sodium chloride solution (brine) to break the emulsion.Centrifugation: If the emulsion persists, centrifugation can aid in separating the layers. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the reduction of solvent consumption in the synthesis of this compound.
Q1: What are the primary advantages of reducing solvent use in this compound synthesis?
A1: Reducing solvent consumption offers several key benefits:
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Environmental Impact: It minimizes the release of volatile organic compounds (VOCs) and reduces chemical waste, aligning with the principles of green chemistry.
-
Process Safety: It lowers the risks associated with flammable, toxic, and volatile organic solvents.
-
Economic Viability: It can reduce costs associated with solvent purchasing, handling, and disposal.[1]
Q2: Is it possible to perform the synthesis of this compound without any organic solvents?
A2: Yes, a notable method involves the oxidation of 4-methylacetophenone using potassium permanganate in water. This approach significantly reduces the reliance on organic solvents. The purification of the crude product may still involve an organic solvent like anhydrous acetic acid for recrystallization to achieve high purity.[1]
Q3: How can I monitor the progress of the reaction in a low-solvent or solvent-free system?
A3: Thin Layer Chromatography (TLC) remains a viable and effective method for monitoring the reaction's progress. A small aliquot of the reaction mixture can be periodically sampled, diluted with a suitable solvent, and analyzed by TLC to observe the disappearance of the starting material and the appearance of the product.
Q4: What are the key safety precautions to consider when running a solvent-free oxidation reaction?
A4: The primary safety concern is managing the exothermicity of the reaction. Without a solvent to act as a heat sink, the reaction temperature can rise rapidly. It is crucial to have efficient cooling systems in place and to add the oxidizing agent in a controlled manner.
Quantitative Data Summary
The following table provides a comparative overview of different synthetic methods for this compound, highlighting key metrics related to solvent consumption and reaction efficiency.
| Method | Starting Material | Oxidizing Agent | Primary Solvent | Solvent to Substrate Ratio (w/w) | Reaction Time | Yield (%) | Purity (%) |
| Traditional Method | p-Methylacetophenone | Potassium Permanganate | Organic Solvent (e.g., Pyridine) | High (e.g., >10:1) | Several hours | Moderate | Good after purification |
| Low-Solvent (Aqueous) Method | 4-Methyl Acetophenone | Potassium Permanganate | Water | ~5:1 | 1.5 hours (after addition) | High | >96.5 (after purification) |
| Photocatalytic Method | 4-acetyltoluene | Oxygen | Acetonitrile | High (e.g., >100:1) | 60 hours | 92.1 | Not specified |
Note: The data presented is compiled from various sources and may vary depending on specific experimental conditions.
Experimental Protocols
Key Experiment: Low-Solvent Synthesis of this compound via Potassium Permanganate Oxidation in Water
This protocol is adapted from a patented method that emphasizes reduced solvent consumption.
Materials:
-
4-Methyl Acetophenone
-
Water
-
Anhydrous Zinc Chloride
-
Potassium Permanganate
-
Anhydrous Acetic Acid
-
Petroleum Ether
-
20% Sulfuric Acid
Procedure:
Part 1: Oxidation
-
In a reaction vessel, combine 4-methyl acetophenone, water, and a catalytic amount of anhydrous zinc chloride. The optimal mass ratio of 4-methyl acetophenone to water is approximately 1:5.
-
Stir the mixture and slowly heat to 35-40 °C.
-
Divide the total required amount of potassium permanganate into five equal portions.
-
Add one portion of potassium permanganate to the reaction mixture every 15-20 minutes. During the addition, carefully control the reaction temperature between 48-55 °C. Use external cooling if necessary.
-
After all the potassium permanganate has been added, maintain the reaction temperature at 40-45 °C and continue stirring for 1.5 hours.
-
Cool the reaction mixture to 17-22 °C.
-
Centrifuge the mixture to separate the solid crude product (containing this compound and manganese dioxide) from the supernatant.
-
The supernatant can be treated with petroleum ether to recover any unreacted starting material. The aqueous layer is then acidified with 20% sulfuric acid to a pH of 1-2 to precipitate any dissolved product, which is then collected by centrifugation.
-
Dry the collected crude product at 85-90 °C.
Part 2: Purification
-
Mix the dried crude product with anhydrous acetic acid in a mass ratio of approximately 1:6 to 1:9.
-
Heat the mixture to reflux and maintain for 0.5-1.5 hours.
-
Perform a hot filtration to remove insoluble impurities.
-
Allow the filtrate to cool, which will cause the this compound to crystallize.
-
Collect the crystals by centrifugation and dry them to obtain the final product.
Visualizing the Workflow
To better understand the experimental process and the logical steps involved in troubleshooting, the following diagrams have been generated.
References
managing side product formation in 4-acetyl-2-methylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetyl-2-methylbenzoic acid. This guide addresses common issues related to side product formation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-acetyl-2-methylbenzoic acid?
A1: The most prevalent synthetic routes include:
-
Friedel-Crafts Acylation: The reaction of 2-methylbenzoic acid with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.
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Oxidation: The selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone.[1]
-
Heck Coupling: The palladium-catalyzed reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether, followed by hydrolysis.[2]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: Side product formation is dependent on the synthetic route:
-
Friedel-Crafts Acylation: The main side products are other isomers of acetyl-2-methylbenzoic acid, such as 3-acetyl-2-methylbenzoic acid and 5-acetyl-2-methylbenzoic acid. Di-acylated products can also form to a lesser extent.
-
Oxidation of 3,4-dimethylacetophenone: The primary isomeric byproduct is 2-methyl-5-acetylbenzoic acid, resulting from the oxidation of the 4-methyl group instead of the 3-methyl group.[1] Incomplete oxidation can leave unreacted starting material, while over-oxidation could potentially form dicarboxylic acids.
-
Heck Coupling: Potential side products can arise from β-hydride elimination from the organopalladium intermediate, leading to undesired alkenes, or from isomerization of the vinyl ether starting material.
Q3: How can I minimize the formation of isomeric byproducts in the Friedel-Crafts acylation?
A3: The methyl group of 2-methylbenzoic acid is an ortho, para-director, while the carboxylic acid group is a meta-director. The acylation is expected to occur primarily at the position para to the methyl group (C4) due to steric hindrance at the ortho positions. To favor the formation of the desired 4-acetyl isomer, it is crucial to control the reaction temperature. Lower temperatures generally increase selectivity.
Q4: Why is my Friedel-Crafts reaction yielding a low amount of product?
A4: Low yields in Friedel-Crafts acylation can be attributed to several factors. The carboxylic acid group on the starting material, 2-methylbenzoic acid, is deactivating, making the reaction more challenging. Additionally, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by any moisture in the reaction or by complexation with the carbonyl group of the product, often necessitating the use of stoichiometric amounts of the catalyst.
Troubleshooting Guides
Friedel-Crafts Acylation of 2-Methylbenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4-acetyl-2-methylbenzoic acid | Deactivation of the aromatic ring by the carboxylic acid group. | Use a more reactive acylating agent (e.g., acetyl chloride over acetic anhydride). Increase the amount of Lewis acid catalyst to stoichiometric or slightly excess amounts. Ensure strictly anhydrous reaction conditions. |
| Catalyst deactivation by moisture. | Dry all glassware and solvents thoroughly before use. Handle the Lewis acid in an inert atmosphere (e.g., under nitrogen or argon). | |
| Incomplete reaction. | Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Presence of Isomeric Byproducts (e.g., 3-acetyl and 5-acetyl isomers) | Lack of regioselectivity. | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent to enhance para-selectivity. |
| Formation of Di-acylated Products | High reactivity of the initial product under reaction conditions. | Although the acetyl group is deactivating, prolonged reaction times or high temperatures can lead to a second acylation. Optimize reaction time and temperature by monitoring with TLC. |
| Difficult Product Isolation | Complexation of the product with the Lewis acid. | During workup, ensure complete hydrolysis of the aluminum chloride complex by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. |
Oxidation of 3,4-Dimethylacetophenone
| Issue | Potential Cause | Recommended Solution |
| Significant amount of 2-methyl-5-acetylbenzoic acid byproduct | Lack of regioselectivity in the oxidation of the methyl groups. | The choice of catalyst system is critical for selectivity. A combination of a photosensitizer like rose bengal or methylene blue with a co-catalyst such as sodium tungstate or phosphotungstic acid has been shown to improve selectivity for the desired isomer.[3] |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | Ensure the dropwise addition of hydrogen peroxide is slow and controlled to maintain the optimal reaction temperature. Monitor the reaction by HPLC or GC and continue until the starting material is consumed.[3] |
| Low Yield | Over-oxidation to dicarboxylic acids or other byproducts. | Carefully control the reaction temperature and the amount of oxidizing agent. A typical temperature range is 40-45 °C. |
Quantitative Data on Side Product Formation in Oxidation
| Catalyst System | Solvent | Temperature | Approximate Percentage of 2-methyl-5-acetylbenzoic acid byproduct | Yield of 4-acetyl-2-methylbenzoic acid |
| Methylene blue / Phosphotungstic acid | Methanol | 40-45 °C | ~20% | 50% |
| Rose bengal / Sodium tungstate | Acetonitrile | 40-45 °C | ~10% | 62% |
Data extracted from patent CN105837342A.
Heck Coupling of 4-Bromo-2-methylbenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inactive catalyst. | Ensure the palladium catalyst is active. If using a Pd(II) precursor, ensure its in-situ reduction to Pd(0) is efficient. The use of phosphine ligands can help stabilize the active catalyst. |
| Poor reactivity of the aryl bromide. | Aryl bromides are generally less reactive than iodides. Increasing the reaction temperature or using a more active catalyst system may be necessary. | |
| Formation of Homocoupled Byproducts | Side reactions of the palladium catalyst. | Optimize the reaction conditions, including the base and solvent. The choice of phosphine ligand can also influence the extent of side reactions. |
| Incomplete Hydrolysis of the Vinyl Ether Intermediate | Insufficient acid or reaction time for the hydrolysis step. | After the Heck coupling, ensure complete hydrolysis to the ketone by treating the reaction mixture with aqueous acid and allowing sufficient time for the reaction to complete. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Methylbenzoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Dissolve 2-methylbenzoic acid (1 equivalent) and acetyl chloride (1.1 equivalents) in the same anhydrous solvent and add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes).
Protocol 2: Oxidation of 3,4-Dimethylacetophenone
-
Reaction Setup: In a four-necked flask, add 3,4-dimethylacetophenone (1 mole equivalent), acetonitrile (approx. 2.7 mL per gram of starting material), and rose bengal (0.05 mole equivalent).
-
Initiation: Add a portion of 30% hydrogen peroxide (approx. 0.2 mole equivalent) and stir the mixture at room temperature for 1 hour.
-
Oxidation: Heat the mixture to 40-45 °C and add sodium tungstate (0.2 mole equivalent). Then, add the remaining 30% hydrogen peroxide (approx. 2.3 mole equivalents) dropwise over about 5 hours, maintaining the temperature at 40-45 °C.
-
Monitoring: Monitor the reaction by HPLC until the content of 3,4-dimethylacetophenone is less than 5%.
-
Quenching: Quench any excess hydrogen peroxide with a saturated solution of sodium sulfite.
-
Workup: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate.
-
Purification: Concentrate the organic layer to obtain the crude product. Recrystallize from toluene to yield pure 4-acetyl-2-methylbenzoic acid.
Protocol 3: Heck Coupling of 4-Bromo-2-methylbenzoic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromo-2-methylbenzoic acid (1 equivalent), palladium(II) acetate (0.002 equivalents), and 1,3-bis(diphenylphosphino)propane (0.006 equivalents).
-
Addition of Reagents: Add n-butanol as the solvent, followed by potassium carbonate (1.2 equivalents) and n-butyl vinyl ether (3 equivalents).
-
Reaction: Degas the mixture and then reflux for approximately 5 hours.
-
Workup: Cool the reaction mixture to 80 °C and remove the volatile components (n-butanol and excess n-butyl vinyl ether) under reduced pressure.
-
Hydrolysis and Extraction: Add toluene and water to the residue. Neutralize with concentrated hydrochloric acid. Separate the aqueous phase. The toluene solution contains the desired product.
-
Analysis and Purification: The yield can be determined by HPLC analysis of the toluene solution. The product can be isolated by removing the toluene and further purification if necessary. A reported yield for this method is 95%.
Visualizations
Caption: Friedel-Crafts acylation pathway and side product formation.
Caption: Regioselectivity in the oxidation of 3,4-dimethylacetophenone.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 2. 4-acetyl-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzoate Ester Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with low yields in reactions involving benzoate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Fischer-Speier esterification of benzoic acids?
A1: Low yields in Fischer-Speier esterification are frequently due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1] Another prevalent issue is the incomplete conversion of the carboxylic acid.[1]
Q2: How can I shift the reaction equilibrium to favor the formation of the benzoate ester?
A2: To drive the equilibrium towards the product, you can employ a large excess of the alcohol reactant, which often serves as the solvent.[1][2] This follows Le Châtelier's principle.[1] Another highly effective method is the continuous removal of water as it forms.
Q3: What methods can be used to remove water from the reaction mixture?
A3: Water, a byproduct of esterification, can be removed using azeotropic distillation with a Dean-Stark apparatus, often with a solvent like toluene that forms an azeotrope with water. Alternatively, adding a dehydrating agent, such as molecular sieves, can sequester water as it is formed.
Q4: Can the choice of catalyst impact the yield and purity of my benzoate ester?
A4: Yes, the catalyst is crucial. Strong Brønsted acids like sulfuric acid are effective but can sometimes promote side reactions like ether formation, especially at high temperatures. In some cases, a milder acid catalyst or a solid acid catalyst may offer higher selectivity. Tin(II) compounds are also used as catalysts, particularly for higher boiling alcohols.
Q5: What is a common side reaction in benzoate ester synthesis, and how can I minimize it?
A5: A common side reaction, particularly when using primary alcohols and high temperatures, is the self-condensation of the alcohol to form an ether. To minimize this, it is advisable to use the lowest effective reaction temperature and avoid excessively long reaction times.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during benzoate ester synthesis.
Issue 1: Low Yield of Benzoate Ester
-
Primary Symptom: The isolated yield of the desired benzoate ester is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol reactant (it can often be used as the solvent). Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol. Ensure the catalyst is active and used in the correct proportion (typically a catalytic amount). |
| Reaction Time Too Short | Esterification reactions can be slow to reach equilibrium. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reflux time may improve the yield. |
| Hydrolysis of Product | The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid and alcohol, especially under acidic conditions. Ensure all reagents and glassware are dry, and consider using a method to remove water during the reaction. |
| Loss of Product During Workup | Benzoate esters can have some solubility in the aqueous phase. During extraction, ensure proper phase separation and consider back-extracting the aqueous layer with a small amount of the organic solvent to recover any dissolved product. Also, be cautious not to discard the organic layer by mistake. |
Issue 2: Presence of Unreacted Benzoic Acid in the Final Product
-
Primary Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of unreacted benzoic acid in the purified ester.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | As with low yields, ensure the reaction has gone to completion by extending the reaction time or using methods to shift the equilibrium. |
| Inefficient Workup | During the workup process, a base wash (e.g., with 10% sodium bicarbonate solution) is typically used to remove unreacted benzoic acid by converting it to its water-soluble carboxylate salt. Ensure the wash is performed thoroughly. You can test the aqueous layer with litmus paper to confirm it is basic. |
Issue 3: Formation of High-Boiling Point Impurity
-
Primary Symptom: Distillation of the crude product is difficult, or the final product is contaminated with an impurity having a similar boiling point to the desired ester.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ether Formation | Under acidic conditions and at elevated temperatures, a side reaction can occur where the alcohol self-condenses to form an ether. This is more prevalent with primary alcohols. To minimize this, use the lowest effective reaction temperature and avoid excessively long reaction times. Consider using a milder catalyst if ether formation is significant. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for benzoate ester synthesis from various sources.
Table 1: Fischer Esterification of Benzoic Acid Derivatives
| Benzoic Acid Derivative | Alcohol | Catalyst | Conditions | Yield | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 78% | |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | >90% | |
| Benzoic acid | 1-Butanol | p-toluenesulfonic acid | 92.2 - 116.4°C, 120 min | 92% conversion | |
| Benzoic acid | Glycerol | Amberlyst-15 | 8:1 molar ratio (Glycerol:Acid), 6 hours | ~70% |
Experimental Protocols
Protocol 1: General Fischer Esterification of Benzoic Acid with Methanol
This protocol provides a general method for the synthesis of methyl benzoate.
Materials:
-
Benzoic acid (5.0 g)
-
Methanol (25 mL)
-
Concentrated sulfuric acid (1.5 mL)
-
Diethyl ether
-
10% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
-
Boiling chips
Procedure:
-
Place 5.0 g of benzoic acid and 25 mL of methanol in a 100-mL round-bottomed flask.
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Cool the mixture in an ice bath.
-
Slowly and carefully add 1.5 mL of concentrated sulfuric acid down the walls of the flask, then swirl to mix the components.
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Add a few boiling chips, attach a reflux condenser, and gently reflux the mixture for 1 hour.
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Cool the solution to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 25 mL of water.
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Rinse the reaction flask with 25 mL of diethyl ether and add this to the separatory funnel.
-
Shake the funnel thoroughly, venting frequently, and then allow the layers to separate. Drain off the lower aqueous layer.
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Wash the ether layer sequentially with 25 mL of water, 25 mL of 10% sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with 25 mL of saturated sodium chloride solution.
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Dry the ether layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the diethyl ether by simple distillation or rotary evaporation.
-
Purify the resulting crude methyl benzoate by distillation, collecting the fraction that boils above 190°C.
Visualizations
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Caption: Troubleshooting workflow for low ester yields.
Caption: Causes and solutions for low reaction yields.
References
Technical Support Center: Selection of Anhydrous Solvents to Prevent Hydrolysis in Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with hydrolysis in acylation reactions. The following troubleshooting guides and frequently asked questions (FAQs) will help ensure the successful use of anhydrous solvents to prevent the degradation of acylating agents.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation reaction resulting in a low yield of the desired product and a significant amount of carboxylic acid byproduct?
A1: The presence of a carboxylic acid byproduct strongly indicates that your acylating agent (e.g., acyl chloride) is undergoing hydrolysis.[1][2] Acyl chlorides are highly reactive and susceptible to nucleophilic attack by water.[2][3][4] This contamination can stem from several sources:
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Atmospheric Moisture: Exposure of reactants or the reaction setup to the air.
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Contaminated Reagents: Use of wet solvents, or nucleophiles and bases that contain residual water.
-
Improperly Dried Glassware: Failure to adequately dry glassware before use is a common source of water contamination.
To mitigate this, it is crucial to conduct the reaction under strictly anhydrous (dry) conditions.
Q2: What are the essential precautions for setting up a reaction to prevent hydrolysis?
A2: To create an effective anhydrous environment, you should adhere to the following procedures:
-
Glassware Preparation: Oven-dry all glassware (flasks, stir bars, etc.) at >120°C for several hours or flame-dry it under a vacuum immediately before use.
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Inert Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system. Ensure all joints are well-sealed.
-
Anhydrous Reagents: Use freshly dried, anhydrous solvents. Ensure that all other reagents, including the nucleophile and any bases (e.g., triethylamine, pyridine), are also anhydrous.
Q3: How does the choice of solvent and base influence the extent of hydrolysis?
A3: The choice of solvent and base is critical in preventing unwanted hydrolysis.
-
Solvents: Aprotic solvents are preferred as they lack labile protons that can participate in hydrolysis. Aprotic non-polar solvents such as dichloromethane (DCM), toluene, or hexane have low water solubility and are excellent choices. While aprotic polar solvents like THF and acetonitrile can be used, they must be rigorously dried as they can dissolve more water. Protic solvents like water and alcohols should be avoided as they will readily react with the acylating agent.
-
Bases: If a base is required to scavenge the HCl byproduct, an anhydrous organic base like triethylamine (TEA) or pyridine is recommended. Aqueous inorganic bases (e.g., aqueous NaOH) should be avoided as they introduce water into the reaction.
Q4: My acyl chloride has changed color. Is it still usable?
A4: Discoloration, such as turning yellow or brown, may indicate decomposition, possibly due to hydrolysis or exposure to light. It is recommended to check the purity of the acyl chloride by methods such as melting point analysis or IR spectroscopy (look for a broad O-H stretch indicative of the carboxylic acid) before use. If decomposition is suspected, it is best to purify the reagent or use a fresh batch.
Troubleshooting Guide: Hydrolysis in Acylation Reactions
| Problem | Potential Cause | Solution |
| Low or no product yield; presence of carboxylic acid. | Hydrolysis of the acylating agent. | Ensure all glassware is meticulously dried (oven-dried or flame-dried). Use high-purity, anhydrous solvents and reagents. Conduct the entire experiment under a dry, inert atmosphere (Nitrogen or Argon). |
| Reaction is sluggish or incomplete. | Inactive catalyst due to moisture. | In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Use a fresh, anhydrous catalyst and ensure all components of the reaction are dry. |
| Steric hindrance. | For sterically hindered acylating agents or substrates, the reaction may require higher temperatures or longer reaction times. | |
| Formation of dark, tarry material. | Reaction temperature is too high. | Maintain the recommended reaction temperature and monitor the reaction closely. |
| Impure starting materials. | Purify the starting materials and acylating agent before use to remove any impurities that could lead to side reactions. |
Impact of Solvents and Conditions on Acyl Chloride Hydrolysis
| Condition/Solvent Type | Effect on Hydrolysis Rate | Rationale |
| Water | Very High | Water is a nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. |
| Protic Solvents (e.g., Methanol, Ethanol) | High | Alcohols are also nucleophiles and will lead to solvolysis (alcoholysis), forming an ester as a byproduct. |
| Anhydrous Aprotic Polar Solvents (e.g., Dry THF, Dry Acetonitrile) | Very Low | Ideal for minimizing hydrolysis, provided they are rigorously dried and handled under an inert atmosphere. |
| Aprotic Nonpolar Solvents (e.g., Dry Dichloromethane, Dry Toluene) | Very Low | These solvents have low water solubility and do not promote the ionization of the C-Cl bond, making them excellent choices for preventing hydrolysis. |
| Presence of a Wet Base (e.g., Pyridine, Triethylamine) | Can Increase Rate | If the base contains water, it can catalyze the hydrolysis of the acyl chloride. Using an anhydrous base is essential. |
Experimental Protocol: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a standard procedure for the acylation of an amine with an acyl chloride under anhydrous conditions to minimize hydrolysis.
Materials:
-
Amine (substrate)
-
Acyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous aprotic solvent
-
Anhydrous triethylamine (TEA) or pyridine
-
Round-bottom flask, magnetic stir bar, rubber septa, syringes, needles
-
Nitrogen or Argon gas line
Procedure:
-
Glassware Preparation: Flame-dry a round-bottom flask containing a stir bar under vacuum. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the prepared flask, dissolve the amine (1.0 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous dichloromethane under the inert atmosphere.
-
Reaction Setup: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution via syringe over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution in vacuo. Purify the crude product by recrystallization or column chromatography.
Anhydrous Solvent Selection Workflow
Caption: Workflow for selecting an anhydrous solvent to prevent hydrolysis in acylation reactions.
References
Technical Support Center: Strategies for Separating Structurally Similar Isomers of Acetylbenzoic Acid
Welcome to the technical support center for the separation of 2-, 3-, and 4-acetylbenzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental strategies for tackling the challenges associated with separating these structurally similar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the separation of acetylbenzoic acid isomers.
Q1: Why is it so difficult to separate the 2-, 3-, and this compound isomers?
A: The primary challenge in separating these isomers stems from their very similar physicochemical properties. They share the same molecular weight and functional groups, leading to subtle differences in polarity, boiling point, and solubility. These similarities result in closely related behaviors in chromatographic systems and crystallization processes, often leading to co-elution or co-crystallization.
Q2: I am seeing poor resolution and overlapping peaks in my reverse-phase HPLC analysis. What can I do to improve the separation?
A: Poor resolution is a common problem when separating positional isomers. Here are several troubleshooting steps to enhance separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Concentration: For reversed-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will generally increase retention times and may improve resolution between the isomers.
-
Modify Mobile Phase pH: The carboxylic acid moiety of the isomers is ionizable. Operating at an acidic pH (e.g., using 0.1% formic acid or phosphoric acid in the aqueous phase) will suppress the ionization of the carboxyl group, leading to better retention and improved peak shape on a C18 column.[1][2]
-
-
Change the Stationary Phase:
-
If a standard C18 column does not provide adequate selectivity, consider a column with a different stationary phase chemistry. Phenyl-hexyl or biphenyl columns can offer alternative selectivities through π-π interactions with the aromatic rings of the isomers.
-
-
Implement Gradient Elution:
-
If an isocratic method (constant mobile phase composition) is unsuccessful, a shallow gradient elution can be effective. Starting with a lower concentration of the organic solvent and gradually increasing it can help to resolve closely eluting peaks.
-
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Adjust Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) may improve separation.
Q3: My attempts at fractional crystallization are not yielding pure isomers. What are the key factors to consider?
A: Successful fractional crystallization relies on exploiting subtle differences in the solubility of the isomers in a particular solvent at different temperatures.
-
Solvent Selection is Critical: The ideal solvent is one in which the isomers have a significant difference in solubility at a given temperature, and where the solubility of all isomers is high at an elevated temperature and low at a reduced temperature.
-
Control the Cooling Rate: Slow, controlled cooling is crucial to allow for the selective crystallization of the least soluble isomer. Rapid cooling can lead to the entrapment of impurities and co-crystallization of the other isomers.
-
Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) into a supersaturated solution can induce crystallization of that specific isomer.
-
Iterative Process: Achieving high purity may require multiple recrystallization steps.
Q4: How can I confirm the identity and purity of my separated isomers?
A: Spectroscopic methods are essential for the structural elucidation and purity assessment of the separated isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for differentiating positional isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are unique for each isomer due to the different electronic environments created by the positions of the acetyl and carboxyl groups.
-
Infrared (IR) Spectroscopy: While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups (carboxylic acid and ketone), there will be subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for identification when compared to reference spectra. The position of the C=O stretching vibrations can also vary slightly.
-
Mass Spectrometry (MS): While standard mass spectrometry will show the same molecular weight for all isomers, tandem MS (MS/MS) can sometimes reveal unique fragmentation patterns that allow for differentiation. When coupled with a separation technique like UPLC, it provides a powerful analytical tool.[3][4]
Experimental Protocols
The following protocols provide starting points for developing separation and analysis methods for acetylbenzoic acid isomers.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method Development
This protocol outlines a general approach for the separation of 2-, 3-, and this compound isomers using reversed-phase HPLC.
Instrumentation:
-
Standard HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Reference standards for 2-, 3-, and this compound
Methodology:
-
Column Selection: Begin with a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Elution Mode: Start with an isocratic elution of 60% Mobile Phase A and 40% Mobile Phase B.
-
-
Sample Preparation: Prepare a standard solution containing a mixture of all three isomers at a concentration of approximately 10 µg/mL each in the initial mobile phase composition.
-
Analysis and Optimization:
-
Inject the mixed standard solution and record the chromatogram.
-
If co-elution occurs, systematically adjust the mobile phase composition (e.g., decrease the percentage of acetonitrile in 5% increments).
-
If separation is still not achieved, implement a shallow gradient (e.g., start at 30% acetonitrile and increase to 50% over 15 minutes).
-
Consider testing a phenyl-hexyl or biphenyl column for alternative selectivity.
-
Protocol 2: Fractional Crystallization Feasibility Study
This protocol describes a method to identify a suitable solvent for separating acetylbenzoic acid isomers by fractional crystallization.
Materials:
-
Samples of 2-, 3-, and this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene)
-
Test tubes
-
Heating and cooling baths
Methodology:
-
Solubility Screening at Room Temperature:
-
Place a small, known amount (e.g., 10 mg) of each isomer into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a solvent to each test tube.
-
Observe and record the solubility of each isomer at room temperature. An ideal solvent will have low solubility for at least one isomer at this temperature.
-
-
Solubility Screening at Elevated Temperature:
-
For the solvents where the isomers showed low solubility at room temperature, gently heat the test tubes in a water bath.
-
Gradually add small increments of the same solvent until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve all isomers at an elevated temperature.
-
-
Crystallization upon Cooling:
-
Allow the heated, saturated solutions to cool slowly to room temperature, and then further cool in an ice bath.
-
Observe and record the extent of crystallization for each isomer. The ideal solvent will show a significant difference in the amount of precipitate formed for each isomer upon cooling.
-
-
Solvent Selection: Based on the observations, select the solvent that provides the greatest difference in solubility between the isomers at low and high temperatures. This solvent is the most promising candidate for successful fractional crystallization.
Data Presentation
Table 1: Chromatographic Parameters for Acetylbenzoic Acid Isomer Analysis (Hypothetical Data)
| Parameter | HPLC Method 1 | UPLC-MS/MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-50% B over 15 min | 20-60% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | ESI-Negative |
| Retention Time (2-isomer) | ~ 8.5 min | ~ 4.2 min |
| Retention Time (3-isomer) | ~ 9.1 min | ~ 4.8 min |
| Retention Time (4-isomer) | ~ 9.8 min | ~ 5.5 min |
Note: This data is illustrative and should be experimentally determined.
Table 2: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 30 | ~0.1 |
| Water | 100 | ~1.5 |
| Acetic Acid | 30 | ~15 |
| Acetic Acid | 100 | > 50 |
| p-Cymene | 30 | ~2 |
| p-Cymene | 100 | ~20 |
| tert-Butylbenzene | 30 | ~1.5 |
| tert-Butylbenzene | 100 | ~18 |
Data for this compound adapted from available literature.[5] Comparative data for 2- and 3-acetylbenzoic acid is needed for a complete fractional crystallization strategy.
Table 3: Key Spectroscopic Data for Differentiating Acetylbenzoic Acid Isomers
| Isomer | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Carbonyl Carbons, ppm) | Key FTIR Peaks (C=O stretch, cm⁻¹) |
| 2-Acetylbenzoic Acid | Multiplet, ~7.5-8.1 | ~168 (acid), ~200 (ketone) | ~1680-1700 (acid), ~1670 (ketone) |
| 3-Acetylbenzoic Acid | Multiplet, ~7.6-8.5 | ~167 (acid), ~197 (ketone) | ~1690-1710 (acid), ~1680 (ketone) |
| This compound | Two doublets, ~8.0 and ~8.2 | ~166 (acid), ~198 (ketone) | ~1690-1710 (acid), ~1685 (ketone) |
Note: Specific chemical shifts and peak positions can vary depending on the solvent and instrument used. This table provides expected ranges.
Visualizations
Caption: A flowchart for troubleshooting poor resolution in the HPLC separation of acetylbenzoic acid isomers.
Caption: A logical workflow for the separation of acetylbenzoic acid isomers using fractional crystallization.
Caption: A decision pathway for the spectroscopic identification of separated acetylbenzoic acid isomers.
References
- 1. Separation of 2-Acetylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzoic Acid | SIELC Technologies [sielc.com]
- 3. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronized Survey Scan Approach Allows for Efficient Discrimination of Isomeric and Isobaric Compounds during LC-MS/MS Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
controlling reaction rate by slow addition of reagents in benzoic acid reactions
Welcome to the Technical Support Center for professionals engaged in benzoic acid reactions. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a particular focus on controlling reaction rates through the slow addition of reagents.
FAQs: General Principles of Slow Addition in Benzoic Acid Reactions
Q1: Why is the slow addition of reagents a critical parameter in many benzoic acid reactions?
A1: The slow addition of reagents is crucial for several reasons. Firstly, many reactions involving benzoic acid and its derivatives are highly exothermic. A controlled, slow addition allows for effective heat management, preventing thermal runaways that can lead to decreased yield, increased side-product formation, and potential safety hazards. Secondly, maintaining a low instantaneous concentration of a highly reactive reagent can prevent undesirable side reactions, such as diacylation or over-nitration, thereby improving product purity.
Q2: How does slow addition influence the selectivity of a reaction?
A2: By controlling the concentration of a reagent at any given time, slow addition can favor the kinetics of the desired reaction pathway over competing side reactions. For instance, in electrophilic aromatic substitution reactions like nitration, a high local concentration of the nitrating agent can promote the formation of dinitro byproducts. Slow addition helps to achieve mono-substitution with higher selectivity.
Q3: What are the signs that I might be adding a reagent too quickly?
A3: Common indicators of excessively rapid reagent addition include a sudden and difficult-to-control rise in reaction temperature, a rapid evolution of gas (e.g., HCl in Friedel-Crafts or Schotten-Baumann reactions), a change in the expected color of the reaction mixture, and the formation of unexpected precipitates. Post-reaction, a lower yield and the presence of significant impurities in your crude product analysis (e.g., by TLC, GC, or NMR) are strong indicators.
Q4: Can the order of addition of reagents affect the outcome of the reaction?
A4: Absolutely. The order of addition is a critical parameter. For example, in Friedel-Crafts acylation, the acyl chloride is typically added slowly to a mixture of the aromatic substrate and the Lewis acid catalyst. This ensures the immediate activation of the acyl chloride and its reaction with the substrate, minimizing potential side reactions.
Troubleshooting Guides for Specific Benzoic Acid Reactions
Amide Synthesis via Schotten-Baumann Reaction (Benzoyl Chloride + Amine)
The Schotten-Baumann reaction is a widely used method for synthesizing amides from amines and acyl chlorides. The reaction of benzoyl chloride with an amine is often vigorous and exothermic.
Common Issues & Troubleshooting
| Problem | Potential Cause Related to Reagent Addition | Solution |
| Low Yield of Benzamide | Hydrolysis of Benzoyl Chloride: Adding benzoyl chloride too quickly to the aqueous basic solution can lead to its hydrolysis into unreactive benzoic acid.[1] | Add the benzoyl chloride dropwise or in small portions to the vigorously stirred amine solution. Maintain a low reaction temperature (e.g., 0-10 °C) to slow down the rate of hydrolysis.[1] |
| Product Contaminated with Diacylated Impurity (N-Benzoylbenzamide) | High Local Concentration of Benzoyl Chloride: A rapid addition of benzoyl chloride can lead to a high local concentration, causing the newly formed benzamide to react with another molecule of benzoyl chloride. | Employ slow, controlled addition of benzoyl chloride to the amine solution. This ensures that the benzoyl chloride preferentially reacts with the more nucleophilic starting amine rather than the less reactive product amide. |
| Reaction Becomes Uncontrollably Exothermic | Rapid Addition of Benzoyl Chloride: The acylation of amines is a highly exothermic process. | Add the benzoyl chloride slowly and monitor the internal temperature of the reaction. Use an ice bath to dissipate the heat generated and maintain the desired reaction temperature. |
| Formation of a Thick, Unstirrable Slurry | Rapid Precipitation of the Product: While not directly caused by the addition rate, a very fast reaction can lead to rapid product precipitation, trapping starting materials. | While adding the benzoyl chloride slowly, ensure vigorous stirring to maintain a homogeneous suspension and facilitate complete reaction. |
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve aniline (e.g., 2.6 g) in a 10% aqueous sodium hydroxide solution (e.g., 25 mL).[2] Cool the mixture in an ice bath.
-
Slow Addition: While stirring vigorously, add benzoyl chloride (e.g., 4.3 g) dropwise over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.[2]
-
Reaction Completion: After the addition is complete, continue stirring for an additional 15-30 minutes at room temperature. The completion of the reaction can be indicated by the disappearance of the characteristic smell of benzoyl chloride.[2]
-
Workup: Isolate the precipitated benzanilide by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure benzanilide.
Caption: Troubleshooting logic for low yield in Schotten-Baumann reactions.
Nitration of Benzoic Acid
The nitration of benzoic acid is a classic example of an electrophilic aromatic substitution that is highly sensitive to reaction conditions. The carboxylic acid group is deactivating and meta-directing.
Common Issues & Troubleshooting
| Problem | Potential Cause Related to Reagent Addition | Solution |
| Formation of Dinitro- and Trinitro- Byproducts | Rapid Addition of Nitrating Mixture: A high local concentration of the nitrating agent (a mixture of nitric and sulfuric acids) increases the likelihood of the initially formed m-nitrobenzoic acid undergoing further nitration. | Add the nitrating mixture very slowly (dropwise) to the solution of benzoic acid in sulfuric acid. Maintain a low reaction temperature (typically 0-15 °C) to decrease the rate of the second nitration. |
| Uncontrolled Exotherm / Runaway Reaction | Rapid Addition of Nitrating Mixture: The nitration of aromatic compounds is a highly exothermic process. | The addition of the nitrating mixture must be slow and controlled, with efficient cooling (e.g., an ice-salt bath) to maintain the desired temperature range. Monitor the internal temperature continuously. |
| Low Conversion / Unreacted Benzoic Acid | Insufficient Addition of Nitrating Agent: While slow addition is key, ensuring the correct stoichiometry is also vital. | Ensure the nitrating agent is added in the correct molar ratio. After the slow addition is complete, allow the reaction to stir for the recommended time to ensure it goes to completion. |
-
Preparation of Benzoic Acid Solution: In a flask, dissolve benzoic acid (e.g., 2.0 g) in concentrated sulfuric acid (e.g., 6.0 mL) and cool the mixture in an ice bath to below 5 °C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to concentrated nitric acid (e.g., 2.0 mL), keeping the mixture cooled in an ice bath.
-
Slow Addition: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred benzoic acid solution over a period of at least 30-60 minutes. The temperature of the reaction mixture should be carefully maintained between 5 and 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Workup: Carefully pour the reaction mixture over crushed ice. The solid m-nitrobenzoic acid will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from water or a suitable solvent to obtain the pure product.
Caption: Key parameters for achieving high selectivity in benzoic acid nitration.
Friedel-Crafts Acylation of Aromatic Compounds with Benzoyl Chloride
Friedel-Crafts acylation is a method for attaching an acyl group to an aromatic ring. The reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Common Issues & Troubleshooting
| Problem | Potential Cause Related to Reagent Addition | Solution |
| Vigorous, Uncontrolled Evolution of HCl Gas | Rapid Addition of Benzoyl Chloride: The reaction generates hydrogen chloride (HCl) gas as a byproduct. A fast addition rate can lead to a rapid and potentially hazardous evolution of gas. | Add the benzoyl chloride dropwise to the mixture of the aromatic substrate and AlCl₃. This ensures a steady and manageable rate of HCl evolution that can be safely vented. |
| Low Yield of Ketone Product | Complexation and Deactivation: While not directly an addition rate issue, it's important to note that the product ketone forms a complex with the AlCl₃ catalyst, effectively removing it from the reaction. | Use at least a stoichiometric amount of AlCl₃. The benzoyl chloride should be added to the substrate/catalyst mixture to ensure the electrophile is generated in the presence of the nucleophile. |
| Reaction Does Not Initiate | Inactive Catalyst: Moisture can deactivate the AlCl₃ catalyst. | Ensure all reagents and glassware are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). |
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a scrubber, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 1.1 eq) and an anhydrous solvent like dichloromethane or the aromatic substrate itself (e.g., benzene). Cool the mixture in an ice bath.
-
Slow Addition: Add a solution of benzoyl chloride (1.0 eq) in the anhydrous solvent to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C. A steady evolution of HCl gas should be observed.
-
Reaction Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Purification: Separate the organic layer, wash it with a dilute base (e.g., NaHCO₃ solution) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming 4-Acetylbenzoic Acid Purity
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of four common analytical methods for confirming the purity of 4-Acetylbenzoic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Method Performance
The choice of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the typical performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | qNMR | Acid-Base Titration |
| Principle | Separation based on polarity, UV detection | Separation of volatile derivatives by boiling point, mass-based detection | Signal intensity proportional to the number of nuclei | Neutralization reaction |
| Specificity | High (separates from most impurities) | Very High (separation and mass identification) | High (structure-specific signals) | Low (titrates all acidic/basic components) |
| Linearity (r²) | > 0.999[1][2] | > 0.999[3] | Not Applicable (Direct Method) | Not Applicable |
| Accuracy (% Recovery) | 98.0 - 102.0%[2] | 98.5 - 100.4%[3] | Highly Accurate (Primary Method) | 99.5 - 100.5% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 1.0% | < 0.5% |
| Limit of Detection (LOD) | Low (µg/mL range) | Very Low (ng/mL range) | Moderate (mg/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Very Low (ng/mL range) | Moderate (mg/mL range) | High (mg/mL range) |
| Sample Throughput | High (with autosampler) | Moderate | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate to High | High | Very High | Low |
| Solvent Consumption | Moderate | Moderate | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for each of the compared analytical techniques for the purity determination of this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides a robust and specific approach for quantifying this compound and separating it from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution may be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover a concentration range of approximately 0.01 to 0.2 mg/mL.
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis: Inject the standard solutions and the sample solution into the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound in the sample to the calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For a non-volatile compound like this compound, derivatization is required to increase its volatility.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer detector
-
Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
Standard and Sample Preparation with Derivatization:
-
Accurately weigh about 1 mg of the this compound reference standard or sample into a vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system. Purity is determined by the relative peak area percentage of the derivatized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct determination of purity against a certified internal standard without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readability ± 0.01 mg)
-
High-quality NMR tubes
Materials:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard (to give a similar signal intensity to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Acid-Base Titration
This classical method provides a cost-effective way to determine the assay of this compound, which is a carboxylic acid.
Instrumentation:
-
Burette (50 mL)
-
Analytical balance
-
pH meter or phenolphthalein indicator
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (neutralized)
-
Deionized water
-
Phenolphthalein indicator solution
Experimental Protocol:
-
Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation:
-
Accurately weigh about 0.5 g of the this compound sample.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 50 mL of deionized water.
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Alternatively, use a pH meter and titrate to the equivalence point (typically around pH 8-9).
-
-
Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (L)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (164.16 g/mol )
-
m_sample = mass of the sample (g)
-
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in method validation, the following diagrams are provided.
References
A Comparative Guide to the Use of 4-Acetylbenzoic Acid as a Reference in GC-MS Analysis of Essential Oils
In the quantitative analysis of the complex mixtures that constitute essential oils, the use of a reference or internal standard is crucial for achieving accurate and reproducible results. While a variety of compounds are commonly employed for this purpose, this guide explores the potential use of 4-Acetylbenzoic acid as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils and provides a comparison with established alternatives.
Principles of Internal Standards in GC-MS
An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and for variations in injection volume. For an effective internal standard in GC-MS analysis of essential oils, the compound should ideally possess the following characteristics:
-
Chemical Similarity: It should be chemically similar to the analytes of interest.
-
Non-interference: It must not be naturally present in the sample and its peak should be well-resolved from other components in the chromatogram.
-
Elution Time: It should have a retention time that is close to the analytes of interest but does not overlap with them.
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.
-
Purity: It should be available in a highly pure form.
Evaluating this compound as a Potential Reference Standard
Currently, this compound is not a commonly documented internal standard for the GC-MS analysis of essential oils. Its suitability can be theoretically evaluated based on its physicochemical properties.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| Melting Point | 208-210 °C[1][2] |
| Boiling Point | Approximately 251.61 °C[1] |
| Solubility | Soluble in DMSO and methanol[1] |
Theoretical Suitability:
This compound's aromatic structure with a carboxylic acid and a ketone group makes it chemically distinct from the primary components of most essential oils, which are terpenes and phenylpropanoids. This distinction can be both an advantage and a disadvantage. The clear structural difference ensures it is unlikely to be naturally present in essential oil samples. However, its polarity and higher boiling point compared to many volatile essential oil components might lead to significant differences in chromatographic behavior and extraction efficiency, potentially making it a less than ideal internal standard.
Comparison with Common Internal Standards for Essential Oil Analysis
A variety of compounds are more conventionally used as internal standards in the GC-MS analysis of essential oils. The choice often depends on the specific class of compounds being quantified (e.g., monoterpenes, sesquiterpenes, phenylpropanoids).
Commonly Used Internal Standards:
| Internal Standard | Chemical Class | Typical Application | Rationale for Use |
| n-Tridecane | Alkane | Terpene quantification in cannabis[1] | Not present in the sample and elutes in the middle of the terpene chromatogram. |
| Dodecane | Alkane | High-throughput terpene and terpenoid analysis | Simple hexane extraction compatibility and suitable retention time. |
| Hexadecane | Alkane | Quantification of eugenol | Good resolution, peak shape, and relative response to eugenol. |
| 2-Fluorobiphenyl | Fluorinated Aromatic | Terpene analysis in cannabis flower | Chemically viable and low cost for enhancing data precision. |
| Ribitol (Adonitol) | Sugar Alcohol | Metabolomic profiling of plant tissues | Used as an internal standard in broader metabolomic studies that may include some essential oil components. |
Comparative Analysis:
| Feature | This compound | Alkanes (e.g., n-Tridecane, Dodecane) | Fluorinated Aromatics (e.g., 2-Fluorobiphenyl) |
| Chemical Similarity to Terpenes | Low | Moderate (non-polar) | Low |
| Likelihood of Natural Occurrence | Very Low | Very Low | Very Low |
| Volatility | Lower | High | Moderate |
| Polarity | High | Low | Moderate |
| Potential for Co-elution | Low (with most terpenes) | Moderate (with some sesquiterpenes) | Low to Moderate |
| Established Use in Literature | Not established | Well-established for terpenes | Established for terpenes |
Based on this comparison, alkanes like n-tridecane and dodecane are often preferred for terpene analysis due to their non-polar nature, which is broadly similar to that of terpenes, ensuring comparable behavior during extraction and chromatography. 2-Fluorobiphenyl offers another robust, non-naturally occurring alternative. The high polarity and low volatility of this compound make it a less suitable choice for the analysis of the typically volatile and less polar constituents of essential oils.
Experimental Protocols
Below is a generalized experimental protocol for the quantitative GC-MS analysis of an essential oil using an internal standard.
1. Preparation of Standard and Sample Solutions:
-
Internal Standard Stock Solution: Accurately weigh a known amount of the chosen internal standard (e.g., n-tridecane) and dissolve it in a suitable solvent (e.g., hexane or ethanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solutions: Prepare individual stock solutions of the essential oil components to be quantified in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by mixing known volumes of the analyte stock solutions and the internal standard stock solution to achieve a range of concentrations for the analytes, while the internal standard concentration remains constant.
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in the chosen solvent. Add a precise volume of the internal standard stock solution to achieve the same final concentration of the internal standard as in the calibration standards.
2. GC-MS Instrumentation and Conditions:
The following are typical GC-MS parameters and may need to be optimized for specific applications.
-
Gas Chromatograph: Agilent 8890 GC or similar.
-
Mass Spectrometer: Agilent 5977C MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 min).
-
Ramp: 3 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
Identify the peaks of the target analytes and the internal standard in the chromatograms based on their retention times and mass spectra.
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
For each sample, calculate the concentration of each analyte: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)
Visualizations
Caption: Workflow for quantitative GC-MS analysis of essential oils using an internal standard.
References
A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoic acid and its derivatives represent a significant class of compounds with a wide range of pharmacological activities, including notable anti-inflammatory effects. This guide provides an objective comparison of the anti-inflammatory performance of various benzoic acid derivatives, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is often evaluated by their ability to inhibit key enzymes and cellular processes involved in the inflammatory cascade. The following tables summarize the in vitro and in vivo activities of selected derivatives.
In Vitro Anti-inflammatory Activity
The inhibitory activity against cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production are crucial indicators of anti-inflammatory potential. COX-1 and COX-2 are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and upregulated during inflammation[1]. Selective inhibition of COX-2 is a key objective in designing safer NSAIDs with reduced gastrointestinal side effects[1].
Table 1: Inhibition of COX-1 and COX-2 by Benzoic Acid Derivatives (IC₅₀ values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Benzoic Acid | - | - | - |
| 2-Fluorobenzoic Acid | - | - | - |
| 3-Fluorobenzoic Acid | - | - | - |
| 4-Fluorobenzoic Acid | - | - | - |
| Mofezolac | 0.0079 | >50 | >6329 |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | - | - | Higher affinity for COX-2 than acetylsalicylic acid (in silico)[2] |
| Ibuprofen (Reference) | ~13 | ~370 | ~0.035 |
| Celecoxib (Reference) | ~15 | ~0.04 | ~375 |
Table 2: Inhibition of Nitric Oxide Production by Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Gallic Acid | RAW 264.7 | - |
| Vanillic Acid | RAW 264.7 | - |
| Syringic Acid | RAW 264.7 | - |
| Protocatechuic Acid | RAW 264.7 | - |
Note: Specific IC₅₀ values for nitric oxide inhibition by these benzoic acid derivatives require further targeted experimental investigation. The compounds listed have been reported to possess anti-inflammatory properties.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and reproducible method for evaluating the acute anti-inflammatory activity of test compounds[3][4].
Table 3: In Vivo Anti-inflammatory Activity of Benzoic Acid Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | Intraperitoneal | 48.9 - 63.1 |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | Intraperitoneal | 48.9 - 63.1 |
| Indomethacin (Reference) | 10 | Oral | - |
| Diclofenac (Reference) | - | - | Comparable to (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds, including benzoic acid derivatives, are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Inhibition of this pathway is a primary target for anti-inflammatory drug discovery.
Caption: Canonical NF-κB signaling pathway and points of inhibition by benzoic acid derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of anti-inflammatory activity.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model for acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory activity of benzoic acid derivatives by measuring the reduction of paw edema induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compounds (benzoic acid derivatives)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at least 3 doses).
-
Fasting: Fast the animals overnight with free access to water.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Paw Edema (mL) = Paw volume at time 't' - Initial paw volume.
-
Percentage Inhibition = [(Edema in control group - Edema in treated group) / Edema in control group] x 100.
-
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Nitric Oxide (NO) Inhibitory Assay using Griess Reagent
This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the in vitro nitric oxide inhibitory activity of benzoic acid derivatives in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (benzoic acid derivatives)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
-
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
This guide provides a foundational comparison of the anti-inflammatory activities of benzoic acid derivatives. Further research, including comprehensive structure-activity relationship (SAR) studies and investigation into a wider range of inflammatory markers and signaling pathways, will be crucial for the development of novel and effective anti-inflammatory agents from this chemical class.
References
A Comparative Guide to FT-NMR and FT-IR for the Structural Confirmation of 4-Acetylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the precise structural confirmation of newly synthesized molecules is paramount. For derivatives of 4-Acetylbenzoic acid, a common scaffold in medicinal chemistry, two powerful analytical techniques—Fourier Transform Nuclear Magnetic Resonance (FT-NMR) and Fourier Transform Infrared (FT-IR) spectroscopy—stand as the primary workhorses for structural elucidation. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in their application for the unambiguous characterization of this compound derivatives.
At a Glance: FT-NMR vs. FT-IR
| Feature | FT-NMR (Fourier Transform Nuclear Magnetic Resonance) | FT-IR (Fourier Transform Infrared) Spectroscopy |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field. | Measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). |
| Information Provided | Provides a detailed map of the carbon-hydrogen framework, revealing connectivity, chemical environment of nuclei, and stereochemistry. | Identifies the presence of specific functional groups within a molecule. |
| Sample Requirements | Typically 5-25 mg of the sample dissolved in a deuterated solvent. The sample must be soluble. | A few milligrams of a solid or a drop of a liquid. Can be analyzed neat or as a KBr pellet. |
| Strengths | - Unparalleled for determining the precise atom-by-atom connectivity of a molecule. - Can distinguish between isomers. - Provides quantitative information (proton ratios). | - Rapid and requires minimal sample preparation. - Non-destructive. - Excellent for quickly confirming the presence or absence of key functional groups. |
| Limitations | - Relatively insensitive, requiring more sample than mass spectrometry. - Can produce complex spectra for large molecules. - High instrument and maintenance costs. | - Provides limited information about the overall molecular structure and connectivity. - Ambiguity can arise in complex molecules with many functional groups. |
Experimental Data: A Comparative Analysis
To illustrate the complementary nature of FT-NMR and FT-IR, spectral data for this compound and two of its common derivatives, methyl 4-acetylbenzoate and 4-acetylbenzoyl chloride, are presented below.
¹H NMR Spectral Data
The ¹H NMR spectra provide a precise count of the different types of protons and their neighboring environments.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound and Derivatives
| Compound | Chemical Shift (δ, ppm), Multiplicity, Integration, Assignment |
| This compound | 8.25 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H), 2.65 (s, 3H, -COCH₃), 11.5 (br s, 1H, -COOH) |
| Methyl 4-acetylbenzoate | 8.12 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 3.95 (s, 3H, -OCH₃), 2.64 (s, 3H, -COCH₃)[1] |
| 4-Acetylbenzoyl Chloride * | 8.20 (d, 2H, Ar-H), 8.08 (d, 2H, Ar-H), 2.68 (s, 3H, -COCH₃) |
Note: Data for 4-chlorobenzoyl chloride is used as a proxy due to the limited availability of direct spectral data for 4-acetylbenzoyl chloride.
¹³C NMR Spectral Data
The ¹³C NMR spectra reveal the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound and Derivatives
| Compound | Chemical Shift (δ, ppm), Assignment |
| This compound | 197.7 (C=O, ketone), 171.5 (C=O, acid), 139.9, 134.6, 130.1, 128.5 (Ar-C), 26.9 (-CH₃) |
| Methyl 4-acetylbenzoate | 197.6 (C=O, ketone), 166.2 (C=O, ester), 139.5, 134.1, 129.8, 128.3 (Ar-C), 52.5 (-OCH₃), 26.9 (-CH₃)[1] |
| 4-Acetylbenzoyl Chloride * | 168.5 (C=O, acyl chloride), 140.8, 135.2, 131.5, 129.2 (Ar-C) |
Note: Data for 4-chlorobenzoyl chloride is used as a proxy due to the limited availability of direct spectral data for 4-acetylbenzoyl chloride.
FT-IR Spectral Data
The FT-IR spectra highlight the characteristic vibrational frequencies of the functional groups present.
Table 3: FT-IR Data (cm⁻¹) for this compound and Derivatives
| Compound | C=O Stretch (Ketone) | C=O Stretch (Acid/Derivative) | Other Key Bands |
| This compound | ~1685 cm⁻¹ | ~1700 cm⁻¹ (broad, H-bonded) | ~3000 cm⁻¹ (O-H stretch), 1605, 1575 cm⁻¹ (aromatic C=C) |
| Methyl 4-acetylbenzoate | ~1685 cm⁻¹ | ~1725 cm⁻¹ (ester) | 1280 cm⁻¹ (C-O stretch), 1608, 1570 cm⁻¹ (aromatic C=C)[1] |
| 4-Acetylbenzoyl Chloride | ~1690 cm⁻¹ | ~1770 cm⁻¹, ~1815 cm⁻¹ (acyl chloride, Fermi doublet) | 850 cm⁻¹ (C-Cl stretch), 1600, 1570 cm⁻¹ (aromatic C=C) |
Experimental Protocols
Reproducible and reliable data acquisition is crucial. The following are detailed methodologies for performing FT-NMR and FT-IR analyses.
FT-NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans). For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample (a few milligrams) or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Open the instrument control software.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Label the significant peaks corresponding to the functional groups present in the molecule.
-
Visualization of Experimental Workflows
The logical flow of structural confirmation using these techniques can be visualized as follows:
References
A Comparative Analysis of Synthetic Routes to 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Acetylbenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and functional materials. Its synthesis can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of three primary synthetic pathways to this compound: the oxidation of 4'-methylacetophenone, a two-step route involving Friedel-Crafts acylation followed by oxidation, and the Grignard carboxylation of 4-bromoacetophenone. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthesis Routes
The selection of a synthetic route is often a balance between yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the three discussed pathways to this compound.
| Parameter | Route 1: Oxidation of 4'-Methylacetophenone | Route 2: Friedel-Crafts Acylation & Oxidation | Route 3: Grignard Carboxylation |
| Starting Material | 4'-Methylacetophenone | Toluene, Acetyl Chloride | 4-Bromoacetophenone |
| Key Reagents | Potassium permanganate, Zinc chloride | Aluminum chloride, Potassium permanganate | Magnesium, Dry Ice (solid CO2) |
| Solvent(s) | Water, Acetic acid | Dichloromethane, Water | Anhydrous diethyl ether, HCl (aq) |
| Reaction Temperature | 48-55°C (oxidation), Reflux (purification) | 0-50°C (acylation), 40-45°C (oxidation) | 0°C to reflux |
| Reaction Time | ~3 hours (oxidation), 0.5-1.5 hours (purification) | ~1.5 hours (acylation), ~1.5 hours (oxidation) | ~2-3 hours |
| Reported Yield | ~65-70% (of purified product)[1] | Estimated ~60-70% (overall) | Estimated ~50-60% |
| Purity | High after recrystallization | Moderate, requires purification | Moderate, requires purification |
Synthesis Route 1: Oxidation of 4'-Methylacetophenone
This is a direct and widely cited method for the synthesis of this compound. The methyl group of 4'-methylacetophenone is selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
Caption: Oxidation of 4'-Methylacetophenone.
Experimental Protocol:
-
Oxidation: In a reaction vessel, combine 100 kg of 4'-methylacetophenone, 500 kg of water, and 12 kg of anhydrous zinc chloride.[1] Stir the mixture and slowly heat to 35-40°C.[1]
-
Divide 75 kg of potassium permanganate into five equal portions. Add one portion every 20 minutes, maintaining the reaction temperature between 48-55°C.[1]
-
After the final addition, maintain the temperature at 40-45°C for 1.5 hours.[1]
-
Cool the reaction mixture to 17-22°C and centrifuge to separate the crude this compound.
-
Purification: Mix the crude product with anhydrous acetic acid (in a 1:7 to 1:8 weight ratio) and reflux for 1 hour.
-
Perform hot filtration to remove impurities. The filtrate is then cooled to crystallize the pure this compound.
-
The crystals are collected by filtration, washed, and dried to yield the final product.
Synthesis Route 2: Friedel-Crafts Acylation of Toluene followed by Oxidation
This two-step route first introduces an acetyl group to toluene via a Friedel-Crafts acylation, yielding 4-methylacetophenone. This intermediate is then oxidized to produce this compound.
Caption: Two-step synthesis of this compound.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Toluene
-
To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane, slowly add acetyl chloride (1.0 equivalent).
-
To this mixture, add toluene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude 4-methylacetophenone, which can be purified by distillation.
Step 2: Oxidation of 4-Methylacetophenone
-
The purified 4-methylacetophenone is then oxidized following the protocol described in Synthesis Route 1 .
Synthesis Route 3: Grignard Carboxylation of 4-Bromoacetophenone
This route involves the formation of a Grignard reagent from 4-bromoacetophenone, which then reacts with carbon dioxide (in the form of dry ice) to form the corresponding carboxylic acid.
Caption: Grignard carboxylation for this compound synthesis.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of 4-bromoacetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
After the magnesium has been consumed, the reaction mixture is cooled to room temperature.
-
Carboxylation: The Grignard reagent solution is then slowly poured over an excess of crushed dry ice with vigorous stirring.
-
After the excess dry ice has sublimed, the reaction mixture is quenched with dilute hydrochloric acid.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are then extracted with a sodium hydroxide solution.
-
The aqueous basic extract is acidified with concentrated hydrochloric acid to precipitate the this compound.
-
The product is collected by filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent can be performed for further purification.
Conclusion
The choice of the most suitable synthesis route for this compound depends on several factors. The oxidation of 4'-methylacetophenone is a direct and efficient one-step method, particularly if the starting material is readily available. The two-step Friedel-Crafts acylation followed by oxidation offers flexibility by starting from a basic and inexpensive raw material like toluene, but it involves an additional synthetic step. The Grignard carboxylation route provides an alternative pathway utilizing a different starting material and reaction type, which can be advantageous depending on the availability of precursors and the desired scale of the synthesis. Researchers should carefully consider the trade-offs in terms of yield, purity requirements, cost, and experimental complexity when selecting the optimal route for their application.
References
Comparative Analysis of 4-Acetylbenzoic Acid Cytotoxicity in Murine L929 Fibroblasts
This guide provides a comparative overview of the cytotoxic effects of 4-Acetylbenzoic acid on murine L929 fibroblasts. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its performance against alternative compounds and outlining standard experimental protocols for cytotoxicity assessment.
Introduction
This compound is a derivative of benzoic acid used in various chemical syntheses.[1][2] Understanding its cytotoxic profile in a well-established cell line like murine L929 fibroblasts is crucial for evaluating its potential biological applications and safety. L929 cells are a continuous line of mouse fibroblasts frequently utilized for in vitro cytotoxicity studies due to their stable and reproducible biological responses. This guide compares the cytotoxicity of this compound with other compounds and details the methodologies for key cytotoxicity assays.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 value for this compound in L929 fibroblasts and compares it with other reference compounds.
| Compound | Cell Line | Assay | IC50 Value |
| This compound | Murine L929 Fibroblasts | MTT | 331.3 µM [1][2] |
| Compound 3a (nonselective COX inhibitor) | Murine L929 Fibroblasts | MTT | 17.33 µM |
| Doxorubicin | Murine L929 Fibroblasts | MTT | 0.5 - 1.5 µM |
| Cisplatin | Murine L929 Fibroblasts | MTT | 10 - 20 µM |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental. Below are detailed protocols for commonly employed assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
L929 fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
L929 fibroblast cells and culture reagents
-
Test compounds
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
L929 fibroblast cells and culture reagents
-
Test compounds
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture L929 cells and treat them with the test compounds as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Hypothesized Signaling Pathway for Cytotoxicity
Based on studies of related benzoic acid derivatives, a potential mechanism for this compound-induced cytotoxicity in fibroblasts may involve the induction of apoptosis through intrinsic pathways.
Caption: Hypothesized apoptotic pathway induced by this compound.
Conclusion
This compound exhibits moderate cytotoxicity in murine L929 fibroblasts with an IC50 of 331.3 µM as determined by the MTT assay.[1] This value provides a benchmark for comparison with other compounds. The detailed protocols for MTT, LDH, and apoptosis assays provided in this guide offer standardized methods for further investigation into the cytotoxic mechanisms of this compound and other related molecules. The hypothesized signaling pathway, involving potential HDAC inhibition and subsequent apoptosis, warrants further experimental validation to fully elucidate the molecular mechanisms underlying its cytotoxic effects.
References
Catalytic Oxidation of Benzyl Alcohol: A Comparative Analysis of a Zn(II) 4-Acetylbenzoic Acid Complex
A recently synthesized zinc(II) complex incorporating 4-acetylbenzoic acid, [Zn(4-acetylbenzoate)2(H2O)2], demonstrates notable catalytic efficacy in the selective oxidation of benzyl alcohol to benzaldehyde. This guide provides a comparative overview of its performance against other metal-based catalysts, supported by experimental data and detailed protocols.
Performance Comparison
The catalytic activity of the novel Zn(II) complex was evaluated in the oxidation of benzyl alcohol and compared with other relevant metal complex catalysts. The key performance indicators, including benzyl alcohol conversion and benzaldehyde yield, are summarized in the table below. Under optimized conditions, the Zn(II) complex demonstrated a high conversion rate and significant yield of the desired product.[1]
| Catalyst | Ligand | Benzyl Alcohol Conversion (%) | Benzaldehyde Yield (%) | Temperature (°C) | O2 Pressure (MPa) | Time (h) | Reference |
| [ZnL2(H2O)2] | This compound | 85.6 | 65.6 | 100 | 0.3 | 3 | [1] |
| [Ni(L)2(H2O)2] | 6-phenylpyridine-2-carboxylic acid | 49.1 | 45.2 | 90 | 0.7 | 2 | [1] |
| [Gd2(L)6(Phen)2]·4H2O | 4-acetylphenoxyacetic acid & 1,10-phenanthroline | - | 45.7 | 120 | 0.5 | 2 | [1] |
Experimental Protocols
Synthesis of the Zn(II) Complex of this compound
The synthesis of the [Zn(4-acetylbenzoate)2(H2O)2] complex is achieved through a straightforward solution-based method.[2]
Procedure:
-
Zinc acetate dihydrate, this compound, and NaOH are used as the primary reactants.
-
The reactants are dissolved and mixed in a water-ethanol solution with a volume ratio of 1:2.
-
The resulting solution is stirred to ensure homogeneity.
-
The final complex, [Zn(4-acetylbenzoate)2(H2O)2], is obtained as crystals upon slow evaporation of the solvent.
Catalytic Oxidation of Benzyl Alcohol
The catalytic performance of the synthesized Zn(II) complex is evaluated through the oxidation of benzyl alcohol in a controlled environment.
Procedure:
-
A specified amount of the [Zn(4-acetylbenzoate)2(H2O)2] catalyst is suspended in a solution of benzyl alcohol and a suitable solvent, such as THF.
-
The reaction mixture is subjected to vigorous stirring.
-
The reaction is carried out at a controlled temperature and under a constant pressure of oxygen.
-
Upon completion, samples are extracted from the reaction mixture for analysis.
-
The conversion of benzyl alcohol and the yield of benzaldehyde are quantified using gas chromatography.
References
validation of 4-Acetylbenzoic acid as a standard for analytical applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 4-Acetylbenzoic acid as a standard for analytical applications. Its performance is objectively compared with established analytical standards, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Standards
This compound is a versatile compound utilized as an analytical standard, particularly in chromatographic methods.[1] This section compares its key analytical attributes against two widely recognized standards: Potassium Hydrogen Phthalate (KHP), a primary standard for titrimetry, and Benzoic Acid, a common standard in chromatography.
| Property | This compound | Benzoic Acid | Potassium Hydrogen Phthalate (KHP) |
| Purity (Typical) | ≥ 98% (HPLC)[1] | ≥ 99.8% (by combustion calorimetry) | 99.9934% ± 0.0076% (NIST SRM) |
| Primary Applications | Chromatographic techniques[1] | Chromatography, Calorimetry | Acid-Base Titrimetry[2][3] |
| Hygroscopicity | Data not available | Not significantly hygroscopic | Non-hygroscopic |
| Stability | Stable under recommended storage conditions | Stable | Highly stable, air-stable |
| Molecular Weight | 164.16 g/mol | 122.12 g/mol | 204.22 g/mol |
Quantitative Analysis of this compound
The purity and performance of this compound as an analytical standard can be assessed using various analytical techniques. Below is a summary of expected performance data based on available information and studies on similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its use as a calibration standard.
| Validation Parameter | Typical Performance |
| Purity Assay | ≥ 98.0% |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
| Parameter | Specification |
| Purity (by 1H-NMR) | Expected to be high, confirming chromatographic purity. |
| Internal Standard | Maleic acid or other suitable certified reference material. |
| Solvent | DMSO-d6 or other suitable deuterated solvent. |
Titrimetry
Acid-base titration can be used to determine the assay of this compound, providing a cost-effective method for purity assessment.
| Parameter | Specification |
| Assay (by Titration) | ≥ 98.0% |
| Titrant | Standardized ~0.1 M Sodium Hydroxide (NaOH) |
| Indicator | Phenolphthalein |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical standards.
HPLC Method for Purity Determination
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile in a suitable gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
qNMR for Absolute Purity
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS) Preparation: A certified reference material (e.g., maleic acid) is accurately weighed and dissolved in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to prepare a stock solution of known concentration.
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a vial.
-
Add a precise volume of the internal standard stock solution to the vial.
-
Ensure complete dissolution, if necessary, by gentle vortexing.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the final solution into an NMR tube.
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery.
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known signal from the internal standard.
Titrimetric Assay
Apparatus: Calibrated burette, analytical balance, volumetric flasks, magnetic stirrer.
Reagents:
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein solution.
-
Solvent: A mixture of ethanol and water (e.g., 1:1 v/v) to dissolve the this compound.
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound and dissolve it in a suitable volume of the ethanol/water solvent in an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the this compound solution with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
Calculate the assay of this compound based on the stoichiometry of the reaction.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the analytical validation of this compound.
Experimental workflow for HPLC analysis.
Experimental workflow for qNMR analysis.
Experimental workflow for titrimetric analysis.
References
A Comparative Guide to the Optical Properties of 4-Acetylbenzoic Acid via UV-Visible Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the optical properties of 4-Acetylbenzoic acid with structurally related alternatives, Benzoic acid and Acetophenone, based on UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and quantitative data are presented to support objective performance analysis in research and development settings.
Comparison of Optical Properties
The UV-Visible absorption characteristics of this compound, Benzoic acid, and Acetophenone in ethanol are summarized in Table 1. These compounds, while structurally similar, exhibit distinct absorption profiles due to the influence of their respective functional groups on the electronic transitions within the aromatic ring.
| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| This compound | ~285 | ~15,849 (Log ε ≈ 4.2) | Ethanol |
| Benzoic acid | 227 | 8,270 | Ethanol |
| 273 | 900 | ||
| Acetophenone | 246 | 12,589 (Log ε ≈ 4.1) | Ethanol |
| 278 | 1,259 (Log ε ≈ 3.1) |
Note: The molar absorptivity for this compound was estimated from the NIST UV/Visible spectrum.
Experimental Protocol: Quantitative Analysis by UV-Visible Spectroscopy
This protocol outlines the procedure for determining the molar absorptivity and maximum absorption wavelength (λmax) of an aromatic carboxylic acid, such as this compound.
1. Materials and Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes and pipette bulbs
-
This compound (or other analyte)
-
Spectroscopic grade solvent (e.g., ethanol)
2. Preparation of Standard Solutions:
-
Stock Solution (e.g., 100 mg/L or ~0.6 mM for this compound):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the solid in a small amount of the chosen solvent (e.g., ethanol).
-
Once fully dissolved, dilute to the mark with the solvent and mix thoroughly.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. For example, you can prepare 5, 10, 15, 20, and 25 mg/L solutions.
-
Use volumetric pipettes and flasks to ensure accuracy.
-
3. UV-Vis Spectrophotometric Analysis:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).
-
Fill a clean quartz cuvette with the solvent to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
Starting with the most dilute standard solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all standard solutions, moving from the lowest to the highest concentration.
-
Record the absorbance value at the wavelength of maximum absorption (λmax).
4. Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting equation should be in the form of the Beer-Lambert law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration.
-
The slope of the calibration curve will be equal to the molar absorptivity (ε).
Diagrams
Caption: Experimental workflow for quantitative UV-Visible spectroscopic analysis.
Caption: Structural relationship of this compound to its parent functional groups.
comparing the efficacy of different acid catalysts in esterification of benzoic acids
For researchers, scientists, and drug development professionals, the synthesis of benzoic acid esters is a critical reaction in the production of a wide array of valuable compounds, from fragrances and flavorings to essential pharmaceutical intermediates.[1] The efficiency of this esterification process is heavily reliant on the choice of an appropriate acid catalyst. This guide provides a comprehensive comparison of various acid catalysts, supported by experimental data, to facilitate informed catalyst selection.
Performance Comparison of Acid Catalysts
The efficacy of an acid catalyst in the esterification of benzoic acid is influenced by numerous factors, including its intrinsic strength (pKa), concentration, the specific alcohol used, and the reaction conditions such as temperature and time.[2] Catalysts for this reaction are broadly categorized as homogeneous (soluble in the reaction medium) and heterogeneous (insoluble).[2][3]
Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, often exhibit high reaction rates due to excellent contact with reactants.[2] However, their separation from the final product can be challenging, potentially leading to corrosion and environmental concerns. Heterogeneous catalysts, including ion-exchange resins like Amberlyst-15 and supported acids like sulfuric acid on silica (H₂SO₄/SiO₂), offer the advantage of easy separation, recovery, and recycling, which is both economically and environmentally beneficial. While sometimes exhibiting lower reaction rates due to mass transfer limitations, recent advancements have led to the development of highly active and stable heterogeneous catalysts.
The following table summarizes the performance of a range of acid catalysts in the esterification of benzoic acid under various experimental conditions.
| Catalyst Type | Catalyst | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Benzoic Acid Conversion (%) | Reference |
| Homogeneous | Sulfuric Acid (H₂SO₄) | Methanol | Catalytic amount | Reflux | 0.5 | ~75 (isolated yield) | |
| p-Toluenesulfonic acid (p-TSA) | 1-Butanol | - | 92.2 - 116.4 | 2 | 92 | ||
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 10 wt% | 75 | - | 88.3 | ||
| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 10 wt% | 75 | - | 87.8 | ||
| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | Butanol | 10 wt% | 75 | - | 19.6 | ||
| Heterogeneous | Amberlyst-15 | Ethanol | 10 wt% | 75 | - | 9 | |
| Amberlyst-15 | Butanol | 10 wt% | 75 | - | 7.8 | ||
| H₂SO₄/SiO₂ | Methanol | - | 65 | - | High Yield | ||
| Zirconium-Titanium Solid Acid (ZT10) | Methanol | - | - | - | High Activity | ||
| Phosphoric acid modified Montmorillonite K-10 | Methanol | 10 wt% | Reflux | 5 | High Yield |
Experimental Protocols
Reproducible and detailed experimental procedures are fundamental for accurate comparative studies. Below are generalized protocols for the esterification of benzoic acid using both homogeneous and heterogeneous catalysts, based on established laboratory practices.
General Protocol for Homogeneous Catalysis (e.g., Sulfuric Acid)
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid and an excess of the desired alcohol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for the specified reaction time (typically ranging from 30 minutes to several hours). The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize and remove unreacted benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography to yield the pure ester.
General Protocol for Heterogeneous Catalysis (e.g., Amberlyst-15)
-
Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid, the alcohol, and the solid acid catalyst (typically 5-10 wt% relative to the benzoic acid).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified reaction time.
-
Catalyst Separation: Upon completion of the reaction, cool the mixture and separate the solid catalyst by filtration or centrifugation. The recovered catalyst can often be washed, dried, and reused for subsequent reactions.
-
Product Isolation: Remove the excess alcohol from the filtrate, typically by distillation.
-
Work-up and Purification: The resulting crude product can be further purified if necessary, following similar steps as in the homogeneous catalysis work-up (extraction, washing, and distillation/chromatography).
Experimental Workflow and Mechanistic Overview
To systematically evaluate and compare the efficacy of different acid catalysts, a structured experimental workflow is essential. The following diagram illustrates a generalized workflow for such a comparative study.
The acid-catalyzed esterification of benzoic acid, known as the Fischer-Speier esterification, proceeds through a nucleophilic acyl substitution mechanism. The catalyst protonates the carbonyl oxygen of the benzoic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. The overall process is an equilibrium, and to achieve high yields, the equilibrium must be shifted towards the products. This can be accomplished by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed.
References
Safety Operating Guide
Proper Disposal of 4-Acetylbenzoic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for reagents like 4-Acetylbenzoic acid is paramount. This guide provides essential, step-by-step information for the appropriate management and disposal of this compound.
This compound is a compound that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All waste handling should be performed in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated materials (e.g., filter paper, paper towels), and solutions, as hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated from strong oxidizing agents.
-
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and the approximate quantity or concentration. Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing a hazardous waste tag or an online form.
-
Never dispose of this compound down the drain or in the regular trash.
-
-
Disposal of Empty Containers:
-
A container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) to be considered non-hazardous.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash.
-
Quantitative Data Summary
While specific disposal limits for this compound are not typically defined, general hazardous waste regulations provide quantitative thresholds for waste accumulation in laboratories.
| Parameter | Guideline | Citation |
| pH for Drain Disposal (General) | Not recommended for this compound. Generally between 5.5 and 10.5 for dilute, approved substances. | |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste. | |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid (Note: this compound is not typically classified as acutely toxic). | |
| Empty Container Rinsing Volume | Each rinse should be approximately 5% of the container's volume. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 4-Acetylbenzoic Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Acetylbenzoic Acid (CAS No. 586-89-0). The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4][5]. Adherence to proper PPE protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Nitrile or butyl rubber gloves, lab coat, and overalls. Consider a PVC apron for larger quantities. | Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust generation is likely, a NIOSH-approved N95 dust mask or respirator is necessary. | Avoids inhalation of dust which may cause respiratory tract irritation. |
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Safe Handling and Storage Protocol
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize dust inhalation.
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with eyes and skin.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, immediately clean up using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup. Collect the spilled material in a sealed container for disposal.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Protect containers from physical damage.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell. |
| Ingestion | Clean mouth with water and drink plenty of water. Do not induce vomiting. Get medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.
Disposal Steps
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Consult Regulations: Consult with your institution's environmental health and safety office and review state and local land waste management authority guidelines.
-
Disposal Options:
-
Recycling: Consult the manufacturer for recycling options where possible.
-
Landfill: Dispose of the residue in an authorized landfill.
-
Approved Waste Disposal Plant: Dispose of contents and container to an approved waste disposal plant.
-
-
Container Disposal: Recycle containers if possible, or dispose of them according to the same regulations as the chemical waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
